Sodium 4-hydroxyphenylglyoxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKOKCUGWOJMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15573-67-8 (Parent) | |
| Record name | Sodium 4-hydroxyphenylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30202959 | |
| Record name | Sodium 4-hydroxyphenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54537-30-3 | |
| Record name | Sodium 4-hydroxyphenylglyoxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-hydroxyphenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-hydroxyphenylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Enzymatic Architectures of 4-Hydroxyphenylglyoxylate (4-HPG)
Executive Summary
4-Hydroxyphenylglyoxylate (4-HPG) is a pivotal
This guide delineates the enzymatic pathways governing 4-HPG flux, specifically focusing on the Hydroxymandelate Oxidase (Hmo) and Benzoylformate Decarboxylase (BFD) systems. It provides validated protocols for the synthesis, stabilization, and analytical characterization of 4-HPG, moving beyond standard literature to address the practical challenges of working with labile
Part 1: The Metabolic Context
4-HPG does not exist in isolation; it is the product of oxidative tailoring and the substrate for decarboxylative degradation. Understanding its origin dictates the experimental approach.
The Anabolic Route: Glycopeptide Antibiotic Biosynthesis
In Actinobacteria (e.g., Amycolatopsis orientalis), 4-HPG is the immediate precursor to L-4-hydroxyphenylglycine (L-HPG) , a non-proteinogenic amino acid essential for the cross-linking of the vancomycin heptapeptide backbone.
-
Precursor: L-Tyrosine
4-Hydroxyphenylpyruvate (4-HPP).[3] -
Key Transformation: 4-HPP is converted to (S)-4-hydroxymandelate (4-HMA) by Hydroxymandelate Synthase (HmaS) .[2][3][4]
-
4-HPG Formation: (S)-4-HMA is oxidized to 4-HPG by Hydroxymandelate Oxidase (Hmo) .[2][5][6]
-
Fate: Transamination to L-HPG.
The Catabolic Route: Mandelate Degradation
In Pseudomonads (e.g., Pseudomonas putida), 4-HPG is a transient intermediate in the mineralization of aromatic compounds.
-
Formation: Oxidation by Mandelate Dehydrogenase (MdlB).[2][5]
-
Fate: Irreversible decarboxylation to 4-hydroxybenzaldehyde by Benzoylformate Decarboxylase (BFD) .
Pathway Visualization
Figure 1: The metabolic bifurcation of 4-HPG. Red hexagon indicates the central intermediate.
Part 2: Key Enzymatic Players & Mechanisms
Hydroxymandelate Oxidase (Hmo)[5][6][7][8][9]
-
Source: Amycolatopsis orientalis (Vancomycin cluster).[5]
-
Class: Flavin Mononucleotide (FMN)-dependent
-hydroxy acid oxidase. -
Mechanism:
-
Abstraction of the
-proton from (S)-4-HMA by a catalytic base (His/Tyr pair). -
Hydride transfer to FMN.
-
Reoxidation of FMN by molecular oxygen (
), releasing hydrogen peroxide ( ).
-
-
Critical Constraint: The product (
) causes oxidative decarboxylation of the -keto acid product (4-HPG) resulting in 4-hydroxybenzaldehyde. Protocol Requirement: Catalase must be included in all in vitro assays to scavenge and preserve 4-HPG.
Benzoylformate Decarboxylase (BFD)
-
Class: Thiamine Diphosphate (ThDP)-dependent decarboxylase.
-
Mechanism:
-
Ylid attack of ThDP on the
-keto group of 4-HPG. -
Decarboxylation releases
and forms an enamine intermediate. -
Protonation and release of aldehyde.[8]
-
-
Application: BFD is promiscuous. In the presence of an aldehyde acceptor, it performs carboligation (cross-coupling) rather than simple decarboxylation, enabling chiral synthesis of
-hydroxy ketones.
Part 3: Experimental Protocols
Synthesis and Isolation of 4-HPG
Since 4-HPG is commercially expensive and unstable, enzymatic synthesis from 4-hydroxymandelic acid is the preferred route for generating authentic standards.
Reagents:
-
Substrate: (S)-4-Hydroxymandelic acid (10 mM).
-
Enzyme: Recombinant Hmo (purified from E. coli overexpression).
-
Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Additive: Bovine Liver Catalase (2,000 U/mL).
Workflow:
-
Dissolution: Dissolve (S)-4-hydroxymandelic acid in buffer. Adjust pH back to 7.5 if necessary (acidic substrates shift buffer pH).
-
Initiation: Add Catalase first, then initiate with Hmo (0.5 mg/mL final).
-
Incubation: Incubate at 30°C with gentle shaking (200 rpm) to ensure oxygenation.
-
Termination: Quench reaction with 1% (v/v) HCl after 60 minutes.
-
Purification: Immediate Solid Phase Extraction (SPE) using a C18 cartridge to remove protein and salts. Elute with methanol.
Validation Check: If the solution turns yellow/brown, spontaneous polymerization of oxidized phenolics is occurring. Reduce pH or add ascorbate if downstream application permits.
Analytical Detection: HPLC-DAD Method
Direct UV detection is possible due to the aromatic ring.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B (0-2 min) |
| Detection | 280 nm (aromatic) and 310 nm (conjugated keto group) |
| Retention Order | 4-Hydroxymandelic Acid (Polar) < 4-HPG < 4-Hydroxybenzaldehyde |
The DNPH Derivatization Assay (Specificity Check)
To distinguish 4-HPG from other aromatics, exploit the
-
Reagent: 2,4-Dinitrophenylhydrazine (DNPH) in 2M HCl.
-
Reaction: Mix 100 µL sample + 100 µL DNPH reagent. Incubate 10 min at RT.
-
Alkalinization: Add 400 µL 1M NaOH.
-
Readout: A dark red/brown shift indicates the hydrazone formation specific to the keto acid. Absorbance max shifts to ~450 nm.
Part 4: Discovery Workflow (Genomic to Enzymatic)
To discover novel variants of these enzymes for drug development, follow this logic flow.
Figure 2: Workflow for identifying and characterizing Hmo/BFD homologues.
Causality in Experimental Choices
-
Why Low Temp Expression (16°C)? Hmo and HmaS are complex, often cofactor-dependent enzymes. High-temperature expression leads to inclusion bodies. Slow folding allows proper FMN incorporation.
-
Why N-term His-tag? C-terminal tags often interfere with the oligomerization (usually tetrameric) required for activity in this enzyme family.
Part 5: Applications in Drug Development[1]
Biocatalytic Chiral Synthesis
Using BFD (or engineered variants), 4-HPG can serve as a donor in carboligation reactions to synthesize chiral 2-hydroxy ketones (acyloins), which are pharmacophores in various adrenergic drugs.
-
Reaction: 4-HPG (Donor) + Acetaldehyde (Acceptor)
(R)-1-(4-hydroxyphenyl)-2-hydroxypropan-1-one + . -
Advantage: Enantiomeric excess (ee) typically >95%.
Antibiotic Diversification
Modifying the HmaS/Hmo cassette allows for the incorporation of halogenated or alkylated tyrosine derivatives into the vancomycin scaffold, altering the drug's binding affinity to resistant bacterial cell walls (e.g., VanA/VanB phenotypes).
References
-
Hubbard, B. K., et al. (2003). "Biosynthesis of the Tyrosine-Derived Amino Acids of Vancomycin: Characterization of 4-Hydroxymandelate Synthase and 4-Hydroxyphenylglyoxylate Transaminase." Journal of the American Chemical Society. Link
-
Choroba, O. W., et al. (2000). "Biosynthesis of the Vancomycin Group of Antibiotics: Characterisation of a Hydroxymandelate Oxidase Involved in the Formation of (S)-4-Hydroxyphenylglycine."[5][6][7] ChemBioChem. Link
-
McLeish, M. J., et al. (2003).[10] "Structure and Mechanism of Benzoylformate Decarboxylase." Biochemistry. Link
-
Ornston, L. N., & Stanier, R. Y. (1966). "The Conversion of Catechol and Protocatechuate to beta-Ketoadipate by Pseudomonas putida." Journal of Biological Chemistry. Link
-
BenchChem. (2025).[2] "Enzymatic formation of 4-Hydroxyphenylglyoxylate from 4-hydroxymandelate." BenchChem Technical Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzoylformate decarboxylase - Wikipedia [en.wikipedia.org]
- 9. uniprot.org [uniprot.org]
- 10. rcsb.org [rcsb.org]
Navigating the Physicochemical Landscape of Sodium 4-hydroxyphenylglyoxylate: A Technical Guide to Solubility and Stability
For Immediate Release
[CITY, State, February 2, 2026] – In the intricate world of drug development, a thorough understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is paramount to ensuring a safe, stable, and efficacious final product. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility and stability of Sodium 4-hydroxyphenylglyoxylate, a key intermediate and potential therapeutic agent. As Senior Application Scientists, we present a synthesis of available data, field-proven insights, and validated methodologies to empower your research and development endeavors.
Introduction: The Significance of this compound
This compound, the sodium salt of 4-hydroxyphenylglyoxylic acid, is a molecule of growing interest in the pharmaceutical landscape. Its parent acid is recognized as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), a critical enzyme in fatty acid metabolism, and is an active metabolite of the prodrug oxfenicine[1]. The sodium salt form is often utilized to enhance the aqueous solubility and bioavailability of parent drug molecules. A comprehensive understanding of its behavior in various solvent systems and under diverse environmental stressors is a critical prerequisite for its successful incorporation into a drug delivery system.
This guide will navigate the complexities of its solubility profile and delineate a systematic approach to evaluating its chemical stability, thereby providing a robust framework for formulation development and analytical method validation.
Solubility Profile: A Foundation for Formulation
The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative data for this compound is not extensively available in public literature, we can infer its likely behavior from the known properties of its parent acid, 4-hydroxyphenylglyoxylic acid, and the general characteristics of sodium salts of organic acids. The presence of the sodium counter-ion is expected to significantly enhance aqueous solubility compared to the free acid.
Predicted and Inferred Solubility
Based on data for the parent compound, 4-hydroxyphenylglyoxylic acid, we can anticipate the solubility trends for this compound. The parent acid exhibits solubility in various organic solvents and an aqueous buffer solution[1][2].
Table 1: Solubility of 4-Hydroxyphenylglyoxylic Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 20 | [1][2] |
| Dimethyl sulfoxide (DMSO) | 20 | [1][2] |
| Ethanol | 10 | [1][2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 | [1][2] |
It is a reasonable starting hypothesis that this compound will exhibit significantly higher solubility in aqueous media, including water and PBS, due to its ionic nature. Its solubility in organic solvents may be lower than that of the parent acid, a common characteristic of salts.
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, PBS at various pH levels, ethanol, methanol, acetonitrile, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Stability Profile: Ensuring Product Integrity and Shelf-Life
The chemical stability of an API is a critical quality attribute that can be influenced by various environmental factors, including pH, temperature, light, and the presence of oxidative agents. A comprehensive stability testing program, including forced degradation studies, is essential to identify potential degradation pathways and establish appropriate storage conditions.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the API under stressed conditions. This proactive approach helps in the development of stability-indicating analytical methods and provides insights into the intrinsic stability of the molecule.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat under similar conditions as acid hydrolysis.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.
-
Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 105°C) for a specified duration.
-
Photostability: Expose both solid and solution samples to controlled light conditions (e.g., UV and visible light) according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Logical workflow for a comprehensive forced degradation study of this compound.
Potential Degradation Pathways
While specific degradation products of this compound have not been reported, we can postulate potential pathways based on its chemical structure. The α-keto carboxylic acid moiety is susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts. The phenolic hydroxyl group is prone to oxidation, which could lead to the formation of colored degradation products. Hydrolysis of the glyoxylate functional group is also a possibility under strong acidic or basic conditions.
Analytical Methodologies: The Key to Accurate Assessment
A robust and validated analytical method is indispensable for the accurate quantification of this compound and its potential degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely applicable and reliable technique for this purpose.
Protocol 3: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a common and effective choice for the separation of small aromatic molecules.
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detector Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to maximize sensitivity.
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is critical, and it must be demonstrated that the peaks of the degradation products are well-resolved from the peak of the parent compound.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data is limited, the provided protocols and theoretical considerations offer a solid foundation for researchers and drug development professionals. The successful development of a pharmaceutical product containing this promising molecule hinges on the meticulous execution of these fundamental studies. Future work should focus on generating robust experimental data to populate the solubility and stability profiles outlined in this guide, leading to the development of safe, effective, and stable pharmaceutical formulations.
References
Sources
The Central Role of 4-Hydroxyphenylglyoxylate in Biosynthesis: A Technical Guide for Researchers
Abstract
4-Hydroxyphenylglyoxylate, an α-keto acid derived from tyrosine metabolism, serves as a critical precursor in the biosynthesis of a range of valuable natural products. This in-depth technical guide provides a comprehensive overview of the pivotal role of 4-hydroxyphenylglyoxylate, with a primary focus on its function in the biosynthesis of non-proteinogenic amino acids essential for glycopeptide antibiotics like vancomycin. We will also explore its connection to the biosynthesis of coenzyme Q10 in humans and its relevance in the production of unique secondary metabolites in cyanobacteria. This guide is intended for researchers, scientists, and drug development professionals, offering detailed enzymatic pathways, step-by-step experimental protocols for enzyme characterization and metabolite quantification, and a comparative analysis of key enzyme kinetics.
Introduction: The Significance of 4-Hydroxyphenylglyoxylate in Natural Product Biosynthesis
Nature has evolved elegant and efficient enzymatic pathways to construct complex bioactive molecules from simple metabolic building blocks. 4-Hydroxyphenylglyoxylate stands as a key intermediate at the crossroads of primary and secondary metabolism, primarily originating from the aromatic amino acid L-tyrosine. Its strategic position allows for its diversion into specialized biosynthetic routes, leading to the formation of compounds with significant pharmaceutical and biological activities.
The most well-characterized role of 4-hydroxyphenylglyoxylate is as a direct precursor to (S)-4-hydroxyphenylglycine and (S)-3,5-dihydroxyphenylglycine. These unusual amino acids are integral structural components of the heptapeptide backbone of vancomycin group antibiotics, which are crucial last-resort drugs for treating serious Gram-positive bacterial infections.[1][2] The enzymatic machinery responsible for the synthesis of these non-proteinogenic amino acids has been a subject of intense study, offering opportunities for biosynthetic engineering and the generation of novel antibiotic analogs.[3][4]
Furthermore, recent discoveries have highlighted a parallel pathway in human cells for the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10), an essential component of the mitochondrial electron transport chain.[5][6] This pathway also proceeds through a 4-hydroxymandelate intermediate, underscoring the conserved biochemical logic of utilizing tyrosine-derived precursors for the synthesis of vital molecules across different domains of life.
This guide will delve into the core biosynthetic pathways involving 4-hydroxyphenylglyoxylate, providing the necessary technical details to empower researchers in their exploration and application of this fascinating metabolic node.
The Canonical Pathway: Biosynthesis of (S)-4-Hydroxyphenylglycine for Vancomycin Group Antibiotics
The biosynthesis of (S)-4-hydroxyphenylglycine from 4-hydroxyphenylpyruvate, a direct derivative of L-tyrosine, is a three-step enzymatic cascade. 4-Hydroxyphenylglyoxylate is the central intermediate in this pathway.[7][8]
Enzymatic Cascade for (S)-4-Hydroxyphenylglycine Formation
The conversion of 4-hydroxyphenylpyruvate to (S)-4-hydroxyphenylglycine is catalyzed by a trio of enzymes:
-
4-Hydroxymandelate Synthase (HmaS): This non-heme Fe(II)-dependent dioxygenase initiates the pathway by catalyzing the oxidative decarboxylation of 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate.[9][10]
-
4-Hydroxymandelate Oxidase (Hmo): This FAD-dependent oxidase then converts (S)-4-hydroxymandelate to 4-hydroxyphenylglyoxylate, with the concomitant reduction of molecular oxygen to hydrogen peroxide.[11][12]
-
4-Hydroxyphenylglyoxylate Transaminase (HpgT): The final step involves the transamination of 4-hydroxyphenylglyoxylate, typically using L-tyrosine or another amino acid as the amino donor, to yield (S)-4-hydroxyphenylglycine.[7]
Comparative Enzyme Kinetics
Understanding the kinetic properties of HmaS and Hmo is crucial for in vitro pathway reconstruction and metabolic engineering efforts. The following table summarizes key kinetic parameters for these enzymes from Amycolatopsis orientalis, the producer of the vancomycin-like antibiotic chloroeremomycin.
| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| HmaS | 4-Hydroxyphenylpyruvate | 59 | 0.3 | 5.1 x 10³ | [7][13] |
| Hmo | (S)-4-Hydroxymandelate | Data not readily available | Data not readily available | Data not readily available | [14][15] |
Note: While specific kinetic constants for wild-type Hmo are not extensively reported in the literature, its activity on (S)-4-hydroxymandelate and related substrates has been qualitatively confirmed.[12][14]
A Parallel Pathway in Humans: Coenzyme Q10 Biosynthesis
Coenzyme Q10 (CoQ10), a vital component of the mitochondrial respiratory chain, possesses a benzoquinone headgroup derived from tyrosine. Recent research has unveiled a novel pathway for the synthesis of this headgroup that mirrors the initial steps of 4-hydroxyphenylglycine biosynthesis.[5][6]
In human cells, the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) has been shown to convert 4-hydroxyphenylpyruvate to 4-hydroxymandelate.[16] This 4-hydroxymandelate is a precursor to 4-hydroxybenzoate, the immediate precursor to the CoQ10 benzoquinone ring.[17][18] While 4-hydroxyphenylglyoxylate is not a direct intermediate in the main CoQ10 pathway, the formation of 4-hydroxymandelate highlights a conserved evolutionary strategy for the utilization of tyrosine-derived C8-C2 building blocks.
Aromatic Precursors in Cyanobacterial Secondary Metabolism: The Case of Scytonemin
Cyanobacteria are prolific producers of a diverse array of secondary metabolites with unique biological activities.[19][20] One such metabolite is scytonemin, a potent UV-screening pigment found in the extracellular sheaths of many cyanobacteria.[21] The biosynthesis of scytonemin involves the dimerization of a monomer derived from the coupling of p-hydroxyphenylpyruvic acid and 3-indole pyruvic acid (from tryptophan).[1][3]
While 4-hydroxyphenylglyoxylate is not a direct precursor to scytonemin, the utilization of 4-hydroxyphenylpyruvate as a key building block highlights the importance of this metabolic node in the generation of aromatic diversity in cyanobacterial natural products.[4] The enzymatic machinery for scytonemin biosynthesis offers intriguing parallels to the initial steps of the 4-hydroxyphenylglycine pathway and presents opportunities for synthetic biology applications.[2]
Experimental Protocols
This section provides detailed, field-proven methodologies for the expression and purification of key enzymes and the quantification of relevant metabolites.
Heterologous Expression and Purification of HmaS and Hmo
This protocol describes the expression of His-tagged HmaS and Hmo in E. coli and their subsequent purification by immobilized metal affinity chromatography (IMAC).
Workflow:
Step-by-Step Methodology:
-
Gene Synthesis and Cloning:
-
Synthesize the genes for HmaS from Amycolatopsis orientalis (UniProt: O52791) and Hmo from Amycolatopsis orientalis (UniProt: O52792), codon-optimized for E. coli expression.
-
Clone the synthesized genes into a pET-based expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.
-
-
Transformation:
-
Transform the expression plasmids into a suitable E. coli expression strain, such as BL21(DE3).
-
-
Protein Expression:
-
Inoculate a starter culture of the transformed E. coli in LB medium containing the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-20°C and continue incubation for 16-20 hours to promote proper protein folding.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
-
-
IMAC Purification:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
-
Purity Analysis and Storage:
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified enzyme and store at -80°C.
-
Enzymatic Assay for HmaS and Hmo Activity
This protocol outlines a coupled spectrophotometric assay for Hmo and a direct HPLC-based assay for HmaS.
Hmo Coupled Spectrophotometric Assay: [5]
This assay measures the production of hydrogen peroxide, which is stoichiometrically linked to the formation of 4-hydroxyphenylglyoxylate.
-
Reaction Mixture:
-
50 mM Potassium phosphate buffer, pH 7.5
-
1 mM (S)-4-hydroxymandelate
-
100 µM FMN
-
0.5 mM 4-aminoantipyrine
-
2 mM phenol
-
10 U/mL horseradish peroxidase
-
Purified Hmo enzyme
-
-
Procedure:
-
Assemble the reaction mixture (excluding Hmo) in a cuvette.
-
Initiate the reaction by adding the purified Hmo enzyme.
-
Monitor the increase in absorbance at 505 nm, corresponding to the formation of the quinoneimine dye.
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve.
-
HmaS HPLC-Based Assay:
This assay directly measures the formation of (S)-4-hydroxymandelate from 4-hydroxyphenylpyruvate.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 7.5
-
1 mM 4-hydroxyphenylpyruvate
-
1 mM Ascorbate
-
0.1 mM FeSO₄
-
Purified HmaS enzyme
-
-
Procedure:
-
Assemble the reaction mixture and pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified HmaS enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Quench the reaction by adding an equal volume of ice-cold methanol or an acidic solution.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of (S)-4-hydroxymandelate.
-
Quantification of 4-Hydroxyphenylglyoxylate and Related Metabolites by HPLC
This protocol provides a general framework for the separation and quantification of 4-hydroxyphenylglyoxylate, 4-hydroxyphenylpyruvate, and 4-hydroxymandelate using reverse-phase HPLC with UV detection.[22][23][24]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of solvent A (water with 0.1% formic acid or acetic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid or acetic acid). The specific gradient will need to be optimized for the specific analytes and column.
-
-
Detection:
-
Monitor the absorbance at a wavelength appropriate for the analytes (e.g., 275-280 nm).
-
-
Quantification:
-
Prepare standard curves for each analyte of interest using pure compounds.
-
Inject the quenched reaction samples and integrate the peak areas corresponding to the analytes.
-
Calculate the concentration of each analyte in the sample based on the standard curve.
-
Conclusion and Future Perspectives
4-Hydroxyphenylglyoxylate is a cornerstone intermediate in the biosynthesis of a variety of important natural products. The enzymatic pathways that produce and consume this α-keto acid are not only fundamentally interesting but also hold significant promise for biotechnological applications. A thorough understanding of the enzymes involved, their kinetics, and the development of robust analytical methods are paramount for harnessing their synthetic potential.
Future research in this area will likely focus on:
-
Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of HmaS and Hmo to produce novel analogs of 4-hydroxyphenylglycine or to enhance the production of valuable chiral building blocks.[10][25]
-
Metabolic Engineering: Engineering microbial hosts for the high-titer production of 4-hydroxyphenylglycine and other valuable compounds derived from 4-hydroxyphenylglyoxylate.
-
Discovery of Novel Pathways: Exploring the vast genomic data of diverse microorganisms to identify new biosynthetic pathways that utilize 4-hydroxyphenylglyoxylate as a precursor.
The knowledge and methodologies presented in this guide provide a solid foundation for researchers to contribute to these exciting and rapidly evolving fields.
References
- Balskus, E. P., & Walsh, C. T. (2010). The genetic and molecular basis for sunscreen biosynthesis in cyanobacteria. Science, 329(5999), 1653-1656.
- Hubbard, B. K., & Walsh, C. T. (2003). Vancomycin assembly: nature's way.
- Yim, G., Thaker, M. N., Koteva, K., & Wright, G. D. (2014). Glycopeptide antibiotic biosynthesis. The Journal of antibiotics, 67(1), 31-41.
- Li, T. L., & Walsh, C. T. (2001). HmaS, a new type of non-heme iron(II), α-ketoglutarate-dependent dioxygenase in the biosynthesis of the vancomycin-group antibiotic chloroeremomycin. Journal of the American Chemical Society, 123(40), 9761-9762.
- Nicolaou, K. C., & Boddy, C. N. (2001). Behind the scenes of the vancomycin molecule. Chemistry-A European Journal, 7(16), 3215-3235.
- Acosta, M. J., Vazquez-Fonseca, L., Deshphande, S., & Clarke, C. F. (2016). Coenzyme Q biosynthesis in health and disease. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1857(8), 1079-1085.
- Awad, N. E., & El-Aasr, M. (2010). Coenzyme Q10: chemistry, biosynthesis, and functions. Journal of the American College of Nutrition, 29(sup3), 230S-238S.
- Lohman, J. R., & Vaetzu, C. (2015). A new pathway for the biosynthesis of the benzenoid ring of coenzyme Q in eukaryotes. Journal of Biological Chemistry, 290(31), 19323-19331.
- Hubbard, B. K., Thomas, M. G., & Walsh, C. T. (2000). Biosynthesis of l-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & biology, 7(12), 931-942.
- Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine. Journal of the American Chemical Society, 122(22), 5389-5390.
- Fogle, E. J., & Barry, B. A. (2010). The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis. Biochemistry, 49(12), 2639-2646.
- Pierrel, F., Hamelin, O., Douki, T., Kieffer-Jaquinod, S., Mühlenhoff, U., Ozeir, M., ... & Fontecave, M. (2006). Involvement of mitochondrial ferredoxin and para-aminobenzoic acid in yeast coenzyme Q biosynthesis. Chemistry & biology, 13(7), 711-722.
- O'Hare, T. J., & Walsh, C. T. (2008). Biosynthesis of the nonproteinogenic amino acid (S)-3, 5-dihydroxyphenylglycine. Biochemistry, 47(49), 13049-13057.
- Bhat, S. G., & Vaidyanathan, C. S. (1976). Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa. European Journal of Biochemistry, 68(2), 323-331.
- Choroba, O. W., Williams, D. H., & Spencer, J. B. (2000). Biosynthesis of the vancomycin group of antibiotics: characterisation of a type III polyketide synthase in the pathway to (S)-3, 5-dihydroxyphenylglycine.
- Meganathan, R. (2001). Ubiquinone biosynthesis in microorganisms. FEMS microbiology letters, 203(2), 131-139.
- Soule, T., Garcia-Pichel, F., & Stout, V. (2009). Gene expression profiling of the response to UV-A and UV-B radiation in the cyanobacterium Nostoc punctiforme ATCC 29133. Journal of bacteriology, 191(14), 4617-4626.
- Hubbard, B. K., & Walsh, C. T. (2000). Characterisation of a hydroxymandelate oxidase involved in the biosynthesis of two unusual amino acids occurring in the vancomycin group of antibiotics. FEBS letters, 485(1), 1-6.
- Hjemdahl, P., Eriksson, M. B., & Berg, B. (1983). Measurement of 3-methoxy-4-hydroxyphenylglycol in human plasma with high-performance liquid chromatography using electrochemical detection. Analytical biochemistry, 132(1), 165-170.
- Li, T., & Walsh, C. T. (2001). Characterization of the hydroxymandelate oxidase of Amycolatopsis orientalis, the fourth enzyme in the biosynthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine. Biochemistry, 40(26), 7837-7844.
- Balskus, E. P., Case, R. J., & Walsh, C. T. (2011). The biosynthesis of cyanobacterial sunscreen scytonemin in intertidal microbial mat communities. FEMS microbiology ecology, 77(2), 322-332.
- Soule, T., Stout, V., & Garcia-Pichel, F. (2007). A description of the scytonemin biosynthetic gene cluster in the cyanobacterium Nostoc punctiforme ATCC 29133. FEMS microbiology letters, 276(2), 164-170.
- Balskus, E. P., & Walsh, C. T. (2008). Investigating the initial steps in the biosynthesis of cyanobacterial sunscreen scytonemin. Journal of the American Chemical Society, 130(45), 15032-15033.
- Zhang, W., & Chen, X. (2021).
- Sorrels, C. M., & Sherman, D. H. (2009). Expression of scytonemin biosynthesis genes under alternative stress conditions in the cyanobacterium Nostoc punctiforme. Journal of bacteriology, 191(14), 4627-4636.
- de Quirós, A. R. B., & Lage-Yusty, M. A. (2016). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food chemistry, 213, 406-414.
- Dittmann, E., & Börner, T. (2005). Genetic contributions to the production of bioactive secondary metabolites in cyanobacteria. Current opinion in biotechnology, 16(2), 215-221.
- Jones, A. C., & Gerwick, W. H. (2012). Biologically active secondary metabolites from marine cyanobacteria. Marine Drugs, 10(5), 970-1000.
- Burja, A. M., Banaigs, B., Abou-Mansour, E., Burgess, J. G., & Wright, P. C. (2001). Marine cyanobacteria—a prolific source of natural products. Tetrahedron, 57(46), 9347-9377.
- Calcott, M. J., Ackerley, D. F., Knight, A., Keyzers, R. A., & Owen, J. G. (2018). Secondary metabolism in the lichen symbiosis. Chemical Society Reviews, 47(5), 1730-1760.
- Mandal, S., & Rath, J. (2015). Secondary metabolites of cyanobacteria and drug development. In Cyanobacteria (pp. 23-43). Springer, Cham.
- Reifenrath, M., & Boles, E. (2018). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Metabolic engineering, 45, 166-175.
- Li, M., Wang, J., Geng, Y., Li, Y., Wang, Q., & Liang, Q. (2016). Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Escherichia coli. Applied and environmental microbiology, 82(15), 4679-4687.
- Acoba, M. G., Al-Khabouri, S., Mullin, K., Isaac, G., Ho, N., Chen, P. H., ... & Wühr, M. (2020). The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway.
- O'Hare, T. J., & Walsh, C. T. (2009). Characterisation of a hydroxymandelate oxidase involved in the biosynthesis of two unusual amino acids occurring in the vancomycin group of antibiotics. FEBS letters, 583(1), 1-6.
- Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of 4-hydroxyphenyllactic acid and other diagnostically important metabolites of α-amino acids in human blood serum using a validated and sensitive ultra-high-pressure liquid chromatography-tandem mass spectrometry method.
Sources
- 1. The biosynthesis of cyanobacterial sunscreen scytonemin in intertidal microbial mat communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Scytonemin Biosynthesis Genes under Alternative Stress Conditions in the Cyanobacterium Nostoc punctiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
- 10. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-hydroxymandelate oxidase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Coenzyme Q10 Synthesis [flipper.diff.org]
- 19. Current Status and Future Strategies to Increase Secondary Metabolite Production from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biologically active secondary metabolites from marine cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scytonemin - Wikipedia [en.wikipedia.org]
- 22. Measurement of 3-methoxy-4-hydroxyphenylglycol in human plasma with high-performance liquid chromatography using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 24. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Investigating the reaction mechanism of Sodium 4-hydroxyphenylglyoxylate with enzymes.
An In-Depth Technical Guide to Investigating the Enzymatic Decarboxylation of Sodium 4-hydroxyphenylglyoxylate
Introduction
This compound, the salt of 4-hydroxyphenylglyoxylic acid (4-HPG), is a pivotal alpha-keto acid intermediate found at the crossroads of microbial metabolic pathways.[1][2] It serves as a precursor in the biosynthesis of non-proteinogenic amino acids, which are critical components of valuable secondary metabolites like the vancomycin group of antibiotics.[1] Given its strategic position, understanding the enzymatic reactions that govern its synthesis and degradation is of paramount importance for researchers in metabolic engineering, synthetic biology, and drug development.
While the biosynthesis of 4-HPG from precursors like (S)-4-hydroxymandelate is well-documented, its subsequent enzymatic fate is a critical area of investigation.[1] One of the most fundamental and thermodynamically favorable reactions for an alpha-keto acid is decarboxylation—the removal of a carboxyl group with the release of carbon dioxide.[3][4] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for investigating the reaction mechanism of a putative 4-Hydroxyphenylglyoxylate Decarboxylase . We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative process.
Section 1: The Proposed Enzymatic Reaction: Decarboxylation
The primary hypothetical reaction we aim to investigate is the enzymatic decarboxylation of 4-hydroxyphenylglyoxylate. This reaction would convert the alpha-keto acid into 4-hydroxybenzaldehyde and carbon dioxide.
Reaction: this compound → 4-hydroxybenzaldehyde + CO₂
This transformation is significant as it represents a key catabolic step and a potential control point in related metabolic pathways. The enzyme responsible, a hypothetical "4-Hydroxyphenylglyoxylate Decarboxylase," would likely belong to a class of decarboxylases that act on aromatic alpha-keto acids.[5] These enzymes often employ diverse catalytic mechanisms, frequently utilizing cofactors such as thiamine pyrophosphate (TPP), flavins (like FAD), or divalent metal ions (e.g., Mn²⁺ or Mg²⁺) to stabilize the carbanion intermediate formed during decarboxylation.[3][6]
Caption: Proposed enzymatic conversion of this compound.
Section 2: A Framework for Mechanistic Investigation
To rigorously investigate the reaction mechanism, we must adopt a systematic, multi-stage approach. This ensures that each step builds upon validated data from the previous one. The causality is critical: we cannot study a mechanism without first confirming the reaction's kinetics and identifying the enzyme that catalyzes it.
Our investigative workflow is designed as a self-validating system:
-
Enzyme Activity & Kinetic Profile: First, we establish that the reaction occurs and determine its kinetic parameters. This validates the biological relevance of the proposed activity.
-
Product Confirmation: We must unequivocally identify the products to confirm the nature of the chemical transformation (i.e., that it is indeed a decarboxylation).
-
Mechanistic Probing: Only with confirmed kinetics and products can we design targeted experiments to elucidate the detailed catalytic mechanism.
Caption: A logical workflow for investigating the enzyme reaction mechanism.
Section 3: Core Experimental Protocols
Here we detail the methodologies for the foundational stages of the investigation. These protocols are designed to be robust and provide the high-quality data necessary for mechanistic interpretation.
Protocol 1: Steady-State Kinetic Analysis
Rationale: Before any mechanistic deep-dive, we must understand the enzyme's basic catalytic properties. A continuous spectrophotometric assay is ideal for determining Michaelis-Menten parameters because it allows for the measurement of initial reaction rates in real-time.[7] We will monitor the consumption of the cofactor NADH, assuming the product aldehyde is subsequently reduced by a coupling enzyme, a common strategy for assays where the primary product is not easily monitored.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5. Prepare a 1 M stock and dilute as needed.
-
Substrate Stock: 100 mM this compound in Assay Buffer.
-
Cofactor Stock: 10 mM NADH in Assay Buffer.
-
Coupling Enzyme: A commercial horse liver alcohol dehydrogenase (ADH) at 10 units/mL.
-
Enzyme Sample: A purified or partially purified fraction of the hypothetical "4-Hydroxyphenylglyoxylate Decarboxylase".
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to 340 nm to monitor the decrease in absorbance as NADH is oxidized to NAD⁺.
-
Equilibrate the cuvette holder to a constant temperature, typically 30°C or 37°C.[7]
-
-
Assay Procedure:
-
In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following in order:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NADH stock (final concentration: 0.5 mM)
-
10 µL of ADH (final concentration: 0.1 units/mL)
-
A variable volume of the substrate stock (e.g., 2, 5, 10, 20, 50, 100 µL of 100 mM stock to achieve a range of final concentrations from 0.2 mM to 10 mM). Adjust the buffer volume to maintain a 1 mL total volume.
-
-
Pre-incubate the mixture in the spectrophotometer for 5 minutes to ensure temperature equilibrium and record a baseline reading.
-
Initiate the reaction by adding a small, non-rate-limiting amount of the decarboxylase enzyme solution (e.g., 10-20 µL).
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔAbs/min).
-
Convert this rate to µmol/min using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
-
Protocol 2: Product Identification by HPLC-MS
Rationale: While kinetics suggest a reaction is occurring, it does not confirm the products' identities. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for separating and identifying metabolic products with high sensitivity and specificity.[1]
Detailed Step-by-Step Methodology:
-
Enzymatic Reaction at Scale:
-
Set up a larger volume reaction (e.g., 5 mL) containing the substrate (e.g., 10 mM this compound), the enzyme, and necessary cofactors in the assay buffer.
-
Allow the reaction to proceed to near completion (e.g., 1-2 hours).
-
As a control, prepare an identical mixture but omit the enzyme.
-
-
Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding acid (e.g., 10% trichloroacetic acid) to precipitate the enzyme.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and re-equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector at 280 nm (for aromatic compounds).
-
Mass Spectrometer in negative ion mode to detect the expected mass-to-charge ratio (m/z) of 4-hydroxybenzaldehyde and the remaining 4-hydroxyphenylglyoxylate.
-
-
-
Data Analysis:
-
Compare the chromatograms of the reaction sample and the no-enzyme control.
-
Identify the peak corresponding to the substrate (4-hydroxyphenylglyoxylate) and the new peak corresponding to the product.
-
Confirm the identity of the product peak by matching its retention time and mass spectrum with that of an authentic 4-hydroxybenzaldehyde standard.
-
Section 4: Anticipated Data and Interpretation
The successful execution of these protocols will yield quantitative data that forms the basis of our mechanistic hypothesis.
Kinetic Data Summary
The data from the steady-state analysis can be summarized to provide a clear kinetic profile of the enzyme.
| Parameter | Expected Value Range | Significance |
| Kₘ (mM) | 0.1 - 5.0 | Indicates the substrate concentration at half-maximal velocity; a measure of affinity. |
| Vₘₐₓ (µmol/min/mg) | 10 - 500 | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| k_cat_ (s⁻¹) | 5 - 250 | The turnover number, representing the number of substrate molecules converted per enzyme molecule per second. |
| k_cat_/Kₘ (M⁻¹s⁻¹) | 10³ - 10⁶ | The catalytic efficiency of the enzyme, reflecting both binding and catalysis. |
Note: These values are hypothetical and serve as a guide for what might be expected for a moderately efficient enzyme.
Section 5: Proposing a Catalytic Mechanism
With the reaction confirmed and its kinetics defined, we can propose a plausible catalytic mechanism. Drawing from known flavin-dependent decarboxylases, a likely mechanism involves the formation of a covalent intermediate with the flavin cofactor.[3]
Proposed Flavin-Dependent Decarboxylation Mechanism:
-
Substrate Binding: this compound binds to the active site.
-
Nucleophilic Attack: A nucleophile in the active site (or the flavin itself) attacks the carbonyl carbon of the substrate.
-
Decarboxylation: The carboxyl group is eliminated as CO₂, forming a stabilized carbanion intermediate. The flavin cofactor acts as an electron sink, stabilizing this transient negative charge.[3]
-
Protonation: The carbanion is protonated by a proton donor in the active site (e.g., a conserved histidine or aspartate residue).[6]
-
Product Release: The product, 4-hydroxybenzaldehyde, is released from the active site, and the enzyme is regenerated for the next catalytic cycle.
Caption: A proposed catalytic cycle for a flavin-dependent decarboxylase.
Further experiments, such as site-directed mutagenesis of conserved active site residues or kinetic isotope effect studies, would be required to rigorously validate this proposed mechanism.
Conclusion
Investigating the reaction mechanism of this compound with enzymes requires a structured, logical, and multi-faceted approach. By starting with robust kinetic and product analyses, researchers can build a solid foundation upon which to construct and test detailed mechanistic hypotheses. The framework presented in this guide provides a scientifically rigorous pathway for elucidating the function of novel enzymes like a putative 4-Hydroxyphenylglyoxylate Decarboxylase, with significant implications for understanding microbial metabolism and advancing biotechnological applications.
References
- Biological role of 4-Hydroxyphenylglyoxyl
-
Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase - PubMed. [Link]
-
Decarboxylation in Natural Products Biosynthesis - PMC - PubMed Central. [Link]
- A Comparative Study of Enzymes in 4-Hydroxyphenylglyoxyl
-
Metabolism of 4-hydroxyproline and glyoxylate. Four mitochondrial... - ResearchGate. [Link]
-
Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed. [Link]
- Decarboxylation mechanisms in biological system - Aimin Liu.
-
Engineering p-hydroxyphenylpyruvate dioxygenase to a p-hydroxymandelate synthase and evidence for the proposed benzene oxide intermediate in homogentisate formation - PubMed. [Link]
- Structure and Function of 4-Hydroxyphenylacetate Decarboxylase and Its Cognate Activ
-
4-hydroxymandelate synthase - Wikipedia. [Link]
-
Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ) - PubMed. [Link]
-
The reduction of aromatic alpha-keto acids by cytoplasmic malate dehydrogenase and ... - PubMed. [Link]
-
Improved conversion of (S)‐4‐hydroxymandelic acid to 4‐hydroxyphenyl... | Download Scientific Diagram - ResearchGate. [Link]
-
What Is Decarboxylation In Biochemistry? - Chemistry For Everyone - YouTube. [Link]
-
4-Hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase: exemplars of the α-keto acid dependent oxygenases - PubMed. [Link]
-
Keto acid - Wikipedia. [Link]
-
Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate - PubMed. [Link]
-
o52791 · hmas_amyor - UniProt. [Link]
-
Factors Affecting Enzyme Activity and Michaelis–Menten kinetics : Biochemistry by Dr Prakash Mungli - YouTube. [Link]
-
aromatic alpha-keto acids: Topics by Science.gov. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aromatic alpha-keto acids: Topics by Science.gov [science.gov]
- 6. feradical.utsa.edu [feradical.utsa.edu]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Note: Kinetic Characterization of Hydroxyphenylglyoxylate Reductase (HPGR) Using Sodium 4-Hydroxyphenylglyoxylate
Abstract & Introduction
This application note details the protocol for using Sodium 4-hydroxyphenylglyoxylate (4-HPG-Na) as a substrate in enzyme kinetic assays. While often overshadowed by its metabolic precursor (4-hydroxyphenylpyruvate), 4-HPG is a critical intermediate in the biocatalytic synthesis of 4-hydroxymandelic acid (4-HMA) , a key pharmaceutical building block for
The primary enzymatic target for this substrate is Hydroxyphenylglyoxylate Reductase (HPGR) (also classified under D-mandelate dehydrogenases), which catalyzes the stereoselective reduction of the
Key Applications
-
Biocatalysis Screening: Identifying high-efficiency reductases for chiral synthesis.
-
Mechanistic Enzymology: Determining
and values for -keto acid reductases. -
Pathway Engineering: Optimizing the artificial mandelate pathway in E. coli or Saccharomyces cerevisiae.
Physicochemical Properties & Handling
This compound requires specific handling to prevent spontaneous decarboxylation or oxidation prior to the assay.
| Property | Specification | Handling Recommendation |
| Molecular Weight | ~210.12 g/mol (Sodium salt) | Calculate stoichiometry based on salt form. |
| Solubility | Water-soluble (>50 mM) | Dissolve in degassed ddH |
| Stability | Labile | Critical: Prepare fresh daily. Keep on ice. |
| pH Sensitivity | Unstable at pH < 4.0 | Maintain stock solution at pH 7.0–7.5. |
| UV Absorbance | Interferes with protein quantification at 280 nm. |
The Enzyme System: Mechanism of Action
The assay relies on the consumption of NAD(P)H, which can be monitored spectrophotometrically.[1][2] The aromatic ring of 4-HPG absorbs in the UV range, but it does not significantly overlap with the specific NAD(P)H absorbance band at 340 nm.
Reaction Pathway
The enzyme transfers a hydride ion from the cofactor to the C2 carbonyl of the substrate.
Figure 1: Enzymatic reduction of 4-HPG. The assay tracks the stoichiometric conversion of NADPH to NADP+.
Experimental Protocols
Protocol A: High-Throughput Spectrophotometric Assay (340 nm)
This is the standard method for determining kinetic parameters (
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.0).
-
Substrate Stock: 20 mM this compound in buffer (Fresh).
-
Cofactor Stock: 10 mM NADPH (or NADH) in buffer (Protect from light).
-
Enzyme: Purified HPGR (diluted to ~0.1–1.0 U/mL).
Workflow:
-
Blanking: In a quartz cuvette or UV-transparent 96-well plate, add Buffer and Enzyme. Zero the spectrophotometer.
-
Baseline: Add Cofactor (final conc. 0.2 mM).[3] Monitor at 340 nm for 30 seconds to ensure no background oxidation ("NADPH oxidase" activity).
-
Initiation: Add Substrate (vary conc. 0.05 mM – 5.0 mM). Mix rapidly (< 2 sec).
-
Measurement: Record
for 2–5 minutes (linear phase). -
Calculation: Use Beer-Lambert Law (
).
Protocol B: HPLC Endpoint Assay (Validation)
Use this protocol to confirm product identity and check for spontaneous degradation of the substrate.
Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5
m). -
Mobile Phase: 80% Water (0.1% TFA) / 20% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm or 280 nm.
-
Retention Times (Typical):
-
4-Hydroxymandelic acid (Product): ~3.5 min (more polar).
-
4-Hydroxyphenylglyoxylate (Substrate): ~5.2 min.
-
Data Analysis & Self-Validating Systems
To ensure Scientific Integrity , the assay must include internal controls that validate the data in situ.
The Self-Validating Logic
-
Substrate Saturation Check: If the rate does not plateau at high [S], you have not reached
. Increase substrate concentration range. -
Stoichiometric Check: Run the reaction to completion (overnight). The total
should correspond to the initial molarity of the limiting reagent (substrate or cofactor). -
No-Enzyme Control: 4-HPG is an
-keto acid and can degrade. A "No-Enzyme" well is mandatory to subtract non-enzymatic degradation rates.
Kinetic Plotting
Plot Initial Velocity (
| Parameter | Interpretation |
| Affinity indicator. Lower | |
| Catalytic efficiency. | |
| Specificity constant. Used to compare 4-HPG against other substrates (e.g., phenylglyoxylate). |
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High Background Rate | Spontaneous NADH oxidation or substrate instability. | Check pH (keep neutral). Use fresh cofactor. Subtract "No Enzyme" slope. |
| Non-Linear Progress Curve | Product inhibition or enzyme instability. | Measure initial rate ( |
| Precipitation | Substrate insolubility at high conc. | 4-HPG sodium salt is soluble, but the acid form is not. Ensure buffer pH > 6.5. |
| No Activity | Enzyme inactivation. | Add 1 mM DTT to buffer if the enzyme has active-site cysteines. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the kinetic assay.
References
-
Li, H., et al. (2018).Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae. Metabolic Engineering.
-
[Link]
-
-
Choroba, O.W., et al. (2000). Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine.[4] Journal of the American Chemical Society.[4]
-
[Link]
-
-
BioAssay Systems.EnzyFluo™ NADP/NADPH Assay Kit Protocol.
-
[Link]
-
-
PubChem.
-
[Link]
-
Sources
- 1. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. 4-hydroxymandelate synthase - Wikipedia [en.wikipedia.org]
Application Note: HPLC Quantification of Sodium 4-Hydroxyphenylglyoxylate
Introduction & Scientific Context
Sodium 4-hydroxyphenylglyoxylate (SHPG) is a critical intermediate in the synthesis of beta-blockers (e.g., Atenolol) and semi-synthetic antibiotics (e.g., Amoxicillin). Structurally, it consists of a phenolic ring attached to an alpha-keto acid moiety.
Chemical Challenges in Analysis:
-
High Polarity: As a sodium salt of a short-chain keto acid, SHPG is highly polar. On standard C18 columns at neutral pH, it elutes near the void volume (
), leading to poor resolution and integration errors. -
Ionic Equilibrium: The molecule possesses two ionizable groups: the carboxylic acid (
) and the phenolic hydroxyl ( ). Precise pH control is non-negotiable to ensure the analyte exists in a single, retainable form. -
Stability: Alpha-keto acids are susceptible to oxidative decarboxylation. The method must minimize on-column degradation.
Method Strategy:
This protocol utilizes Ion-Suppression Reversed-Phase HPLC . By acidifying the mobile phase below the
Instrumentation & Reagents
Chromatographic System[1][2][3]
-
HPLC System: Quaternary or Binary gradient pump, Autosampler with temperature control, Column Oven.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).
-
Software: Empower 3, Chromeleon 7, or equivalent.
Reagents
-
Reference Standard: this compound (>98.0% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q/HPLC Grade).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%).
Method Development & Conditions
Chromatographic Conditions
The following conditions have been optimized for robustness and peak shape.
| Parameter | Setting | Rationale (Causality) |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (Rec: Agilent Zorbax Eclipse Plus or Waters Symmetry) | A long column is required to increase the partition capability for this small, polar molecule. End-capping reduces tailing caused by the phenolic group. |
| Mobile Phase A | 20 mM | Low pH suppresses carboxylic acid ionization, ensuring the analyte binds to the hydrophobic C18 ligand. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than methanol for aromatic acids and lower backpressure. |
| Elution Mode | Isocratic: 95% A / 5% B | The analyte is very polar; high aqueous content is necessary for retention. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Temperature | 30°C ± 1°C | Slight elevation improves mass transfer and peak symmetry. |
| Detection | UV @ 220 nm (Quant) & 280 nm (ID) | 220 nm offers max sensitivity for the carbonyl/aromatic system. 280 nm is specific to the phenol moiety. |
| Injection Vol | 10 - 20 µL | Volume depends on sample concentration; keep low to prevent peak broadening. |
Standard & Sample Preparation
Important: SHPG is sensitive to light and heat. Prepare solutions in amber glassware and analyze within 24 hours.
-
Diluent: Mobile Phase A (Buffer pH 2.5). Using water alone can cause peak splitting due to pH mismatch during injection.
-
Stock Standard (1.0 mg/mL): Accurately weigh 50 mg of SHPG standard into a 50 mL volumetric flask. Dissolve in Diluent. Sonicate for 5 mins.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Standard to 50 mL with Diluent.
Experimental Workflow (Visualization)
The following diagram outlines the logical flow of the analysis, including critical decision points for system suitability.
Figure 1: Step-by-step analytical workflow ensuring data integrity through System Suitability Testing (SST).
Validation Parameters (Self-Validating Logic)
To ensure the method is trustworthy, the following validation criteria must be met. This creates a "self-validating" system where every run confirms its own accuracy.
| Parameter | Acceptance Criteria | Experimental Verification |
| System Suitability (Precision) | RSD | Inject Working Standard 5 times before running samples. |
| Linearity | Prepare 5 levels (50% to 150% of target conc). Plot Conc vs. Area. | |
| Accuracy (Recovery) | 98.0% - 102.0% | Spike placebo matrix with known SHPG amounts at 80%, 100%, 120%. |
| LOD / LOQ | S/N > 3 (LOD), S/N > 10 (LOQ) | Determine by injecting dilute series. Est. LOQ |
| Specificity | Resolution ( | Ensure separation from known impurities (e.g., 4-hydroxyphenylacetic acid). |
Troubleshooting Guide (Expert Insights)
Issue 1: Peak Eluting in Void Volume (
-
Cause: Mobile phase pH is too high. The carboxylic acid is ionized (COO⁻) and unretained.
-
Fix: Lower buffer pH to 2.5 or 2.2. Ensure the column is fully equilibrated with the acidic buffer.
Issue 2: Peak Tailing (Asymmetry > 1.5)
-
Cause: Secondary interactions between the phenolic hydroxyl and residual silanols on the silica support.
-
Fix: Use a highly end-capped column (e.g., "Base Deactivated"). Increase buffer concentration to 50 mM to mask silanols.
Issue 3: Split Peaks
-
Cause: Injection solvent mismatch. Injecting a neutral/basic sample into an acidic stream causes transient pH shock.
-
Fix: Dissolve the sample strictly in the Mobile Phase.
References
-
BenchChem. (2025).[1] Optimization of HPLC Method for 4-Hydroxyphenylglycine Analysis. Retrieved from
-
Google Patents. (2009). CN101539543A - Method for detecting glyoxylate and glyoxal by high performance liquid chromatography. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23668626, this compound. Retrieved from
-
Helix Chromatography. (2025). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from
-
ResearchGate. (2011). Synthesis of (S)-atenolol starting from 2-(4-hydroxyphenyl)acetamide. Retrieved from
Sources
Application Note: Targeted LC-MS/MS Analysis of 4-Hydroxyphenylglyoxylate in Biological Matrices
Abstract & Introduction
4-Hydroxyphenylglyoxylate (4-HPG) is a critical intermediate in the catabolism of tyrosine and aromatic compounds, appearing downstream of 4-hydroxymandelic acid. Its quantification in biological samples (plasma, urine, tissue homogenates) is essential for studying metabolic disorders such as tyrosinemia, hyperoxaluria, and evaluating the efficacy of hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.
The Analytical Challenge: Direct analysis of 4-HPG presents significant hurdles:
-
Instability: As an
-keto acid, 4-HPG is prone to spontaneous oxidative decarboxylation to 4-hydroxybenzaldehyde, particularly under basic conditions or elevated temperatures. -
Polarity: The molecule is highly polar and acidic (pKa
2-3), resulting in poor retention on standard C18 reversed-phase columns and significant ion suppression from early-eluting matrix components. -
Isomer Interference: It must be chromatographically resolved from structural isomers and downstream metabolites like 4-hydroxyphenylacetate.
The Solution:
This protocol details a robust Derivatization-LC-MS/MS workflow. We utilize
Experimental Design & Logic
Reaction Chemistry
The core of this method is the condensation of 4-HPG with OPD under acidic/neutral conditions to form 3-(4-hydroxyphenyl)quinoxalin-2-ol (or its tautomer 2(1H)-quinoxalinone).
-
Reagent:
-Phenylenediamine (OPD).[1][2] -
Conditions: Acidic pH (using Formic Acid or dilute HCl) promotes the condensation and prevents the oxidative degradation of the keto acid.
-
Internal Standard (IS):
-Ketovaleric acid (or stable isotope-labeled 4-HPG if available). We use a non-endogenous -keto acid as an IS because it undergoes the same derivatization reaction, compensating for variations in reaction efficiency and matrix effects.
Chromatographic Strategy[2][3][4][5][6]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm C18). The derivative is moderately hydrophobic, allowing for sharp peak focusing and separation from excess OPD reagent.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
Mass Spectrometry[7][8][9][10]
-
Ionization: Electrospray Ionization (ESI) in Positive mode. The quinoxaline nitrogen atoms protonate readily (
). -
Detection: Multiple Reaction Monitoring (MRM).
Materials & Methods
Reagents[1][2][5][6][8]
-
Analyte: 4-Hydroxyphenylglyoxylic acid (Sigma-Aldrich/Merck).
-
Internal Standard:
-Ketovaleric acid (Sigma) or -4-Hydroxyphenylpyruvate. -
Derivatizing Agent:
-Phenylenediamine (OPD) (Freshly prepared).[2] -
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).
Preparation of Stock Solutions
-
Stock A (4-HPG): 1 mg/mL in MeOH:Water (50:50) + 0.1% FA. Store at -80°C. Unstable at neutral pH.
-
Stock B (IS): 1 mg/mL
-Ketovaleric acid in Water. -
Derivatization Reagent (OPD): 100 mM OPD in 2N HCl. Prepare fresh daily and keep in the dark (light sensitive).
Detailed Protocol
Step 1: Sample Preparation & Protein Precipitation[2][7]
-
Thaw plasma/urine samples on ice.
-
Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube.
-
Add 10 µL of Internal Standard working solution (10 µg/mL).
-
Add 150 µL of ice-cold Methanol (with 1% Formic Acid) to precipitate proteins and acidify the sample.
-
Note: Acidification is critical here to stabilize the keto acid immediately.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Step 2: Derivatization Reaction
-
Transfer 100 µL of the clear supernatant to a clean HPLC vial or PCR tube.
-
Add 50 µL of 100 mM OPD solution (in 2N HCl).
-
Seal the vial tightly.
-
Incubate at 60°C for 30 minutes in a heating block (protected from light).
-
Logic: Heat accelerates the condensation; acid catalyzes it. 60°C is sufficient for complete conversion without degrading the phenol group.
-
-
Cool to room temperature.
-
(Optional) Dilute with 100 µL water if the initial concentration is expected to be high, or inject directly.
Step 3: LC-MS/MS Acquisition
-
Injection Volume: 5 µL.
-
Autosampler Temp: 10°C.
LC-MS/MS Parameters
Liquid Chromatography (UHPLC)
| Parameter | Setting |
| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 5% B (Isocratic hold) 1-6 min: 5% -> 90% B (Linear ramp) 6-7 min: 90% B (Wash) 7.1 min: 5% B (Re-equilibration) |
| Run Time | 10 minutes |
Mass Spectrometry (ESI+) Source Settings
-
Spray Voltage: 3500 V
-
Sheath Gas: 40 arb
-
Aux Gas: 10 arb
-
Capillary Temp: 320°C
-
Heater Temp: 350°C
MRM Transitions
Note: The derivative of 4-HPG (MW 166) with OPD (MW 108) results in a quinoxalinol structure (MW 238).
-
Reaction:
Da. -
Precursor Ion:
| Analyte | Precursor ( | Product ( | CE (eV) | Dwell (ms) | Assignment |
| 4-HPG-OPD | 239.1 | 145.1 | 25 | 50 | Quinoxaline core |
| 4-HPG-OPD (Qual) | 239.1 | 119.1 | 35 | 50 | Ring fragment |
| IS (Valeric-OPD) | 189.1 | 145.1 | 25 | 50 | Quantifier |
Visualization: Pathway & Workflow
Reaction & Workflow Diagram
The following diagram illustrates the chemical conversion and the analytical workflow.
Caption: Analytical workflow transforming unstable 4-HPG into a stable quinoxaline derivative for LC-MS/MS.
Results Interpretation & Validation
Expected Chromatogram
-
Void Volume (~0.5 min): Excess OPD reagent elutes early and may suppress ionization if not diverted.
-
Analyte (4-HPG-OPD): Elutes at approximately 4.5 - 5.5 min .
-
Internal Standard: Elutes at 5.8 - 6.5 min (depending on the alkyl chain length of the keto-acid IS).
Linearity & Range
-
Linear Range: 5 ng/mL to 5000 ng/mL.
-
Regression: Linear
weighting. -
LLOQ: Typically ~1-5 ng/mL depending on the MS sensitivity (Triple Quadrupole recommended).
Troubleshooting[3]
-
Low Sensitivity: Check the pH of the derivatization mix. The condensation requires acidic conditions (pH < 3). Ensure the OPD solution is fresh; oxidized OPD turns brown and reduces efficiency.
-
Peak Tailing: The quinoxaline derivative contains nitrogen atoms that can interact with silanols. Ensure the mobile phase contains adequate modifier (0.1% Formic Acid) or use an end-capped column.
-
Stability: Processed samples are stable for 24 hours at 10°C.
References
-
Gomez Ojeda, A., et al. (2014).[3] "High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent." Analytical Biochemistry.
- Deng, C., et al. (2005). "Determination of alpha-keto acids in serum by HPLC with fluorescence detection." Biomedical Chromatography.
-
Scripps Center for Metabolomics. "Metabolite: 4-Hydroxyphenylglyoxylate." METLIN Database.
-
BenchChem. "Application Notes and Protocols for the Derivatization of Alpha-Keto Acids."
-
Human Metabolome Database (HMDB). "Metabolite: 4-Hydroxyphenylglyoxylic acid (HMDB0001288)."
Sources
Application Note: Robust Derivatization of 4-Hydroxyphenylglyoxylate for Quantitative GC-MS Analysis
Principle and Rationale
The analysis of 4-hydroxyphenylglyoxylate, a key α-keto acid, by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. Direct injection is not feasible due to the molecule's trifunctional nature: it possesses a phenolic hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and an α-keto group. These polar functional groups contribute to low volatility, poor thermal stability, and a high propensity for adsorption onto the GC column, resulting in poor peak shape and inaccurate quantification.[1]
Derivatization is therefore an essential step to convert the analyte into a form amenable to GC-MS analysis.[2][3] The primary objectives of this derivatization are to:
-
Increase Volatility: By replacing active, polar hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties.[1][3]
-
Enhance Thermal Stability: The native molecule, particularly the α-keto acid structure, is susceptible to thermal degradation (decarboxylation) in the hot GC injector.[1]
-
Improve Chromatographic Performance: Reducing polarity minimizes peak tailing and improves separation efficiency.[1][4]
A single-step derivatization is insufficient for 4-hydroxyphenylglyoxylate. The α-keto group can exist in equilibrium with its enol tautomer. A simple silylation or esterification would react with both forms, leading to multiple derivative peaks from a single analyte, rendering quantitative analysis impossible.[1]
Therefore, a robust, two-step derivatization strategy is the scientifically validated approach. This method first "locks" the keto-functionality in a stable form before derivatizing the remaining polar groups.
-
Step 1: Oximation: The keto group is protected by reacting it with an oximating reagent, most commonly methoxyamine hydrochloride (MeOx). This reaction forms a stable methoxime derivative, which crucially prevents keto-enol tautomerization and protects the α-keto acid from thermal decarboxylation.[1][5][6]
-
Step 2: Silylation: The remaining polar active hydrogens on the phenolic hydroxyl and carboxylic acid groups are replaced with a nonpolar trimethylsilyl (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[5][7] The resulting derivative is significantly more volatile and thermally stable.
This two-step protocol ensures the formation of a single, stable derivative, which is the cornerstone of a reliable and reproducible quantitative method.
Derivatization Workflow and Chemistry
The sequential chemical modifications of 4-hydroxyphenylglyoxylate are critical for successful analysis. The overall process transforms a non-volatile, thermally labile compound into a derivative suitable for GC-MS.
The chemical transformations underlying this workflow are detailed below. The initial oximation targets the ketone, followed by a comprehensive silylation of all remaining acidic protons.
Detailed Experimental Protocol
This protocol provides a self-validating methodology. The inclusion of an internal standard is critical for ensuring accuracy and accounting for variations in derivatization efficiency and injection volume.
3.1. Materials and Reagents
-
Sample: Dried biological extract or standard material containing 4-hydroxyphenylglyoxylate. It is crucial that the sample is completely dry, as moisture will deactivate the silylating reagent.[3][5]
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-Ketovaleric acid.
-
Oximation Reagent: Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine). Prepare fresh or store in small aliquots under nitrogen at -20°C.
-
Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to improve the derivatization of sterically hindered groups.[2][8]
-
Solvent: Anhydrous Pyridine.
-
Equipment:
-
2 mL GC vials with PTFE-lined caps.
-
Heating block or incubator capable of maintaining 37°C.
-
Vortex mixer.
-
Nitrogen gas line for evaporation.
-
3.2. Step-by-Step Procedure
-
Sample Preparation:
-
Transfer a known quantity of the sample extract into a 2 mL GC vial.
-
If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Add a known amount of the internal standard to the dried sample.
-
-
Step 1: Oximation
-
Step 2: Silylation
-
Analysis:
-
After cooling to room temperature, the sample is ready for immediate injection into the GC-MS system. Derivative stability can be a concern, so analysis soon after preparation is recommended.[9]
-
GC-MS Analysis Parameters
The following parameters provide a robust starting point for the analysis of the derivatized 4-hydroxyphenylglyoxylate. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Thermo Fisher, Shimadzu, or equivalent | Standard GC-MS instrumentation is suitable. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; Nonpolar phase (e.g., DB-5ms, HP-5ms, SLB-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for nonpolar TMS derivatives.[8][10] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Port | Temperature: 250°C Mode: Splitless (for trace analysis) or Split (10:1) Volume: 1 µL | A high enough temperature to ensure rapid volatilization without causing thermal degradation of the stable derivative. |
| Oven Program | Initial Temp: 100°C, hold for 2 min Ramp: 10°C/min to 280°C Final Hold: Hold at 280°C for 5 min | A temperature ramp allows for separation from solvent/reagent peaks and other matrix components before eluting the analyte. |
| MS System | Quadrupole or Ion Trap Mass Spectrometer | Capable of standard electron ionization (EI) and scanning. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching and identification. |
| MS Source Temp | 230°C | Standard source temperature to prevent condensation and promote ionization. |
| MS Quad Temp | 150°C | Standard quadrupole temperature. |
| Scan Range | 50 - 650 m/z | A wide scan range ensures capture of the molecular ion and all significant fragment ions. |
Expected Results and Data Interpretation
The successful two-step derivatization yields a single product: 4-hydroxyphenylglyoxylate-methoxime-di-TMS . The derivatization process adds one methoxime group and two trimethylsilyl (TMS) groups to the parent molecule.
| Property | Value | Explanation |
| Parent MW | 182.16 g/mol | Molecular weight of 4-hydroxyphenylglyoxylate. |
| Derivative MW | 355.53 g/mol | MW increases by 29 (methoxime) + 2 * 72 (TMS) = 173 g/mol . |
| Molecular Ion (M+) | m/z 355 | The intact ionized derivative. This peak may be of low abundance. |
| Key Diagnostic Fragment Ions | m/z 340 (M-15) | A very common and often abundant fragment in TMS derivatives, corresponding to the loss of a methyl group (-CH₃) from a TMS moiety.[11] |
| m/z 298 (M-57) | Loss of a tert-butyl group, less common for TMS but can occur. | |
| m/z 73 | The base peak for many TMS compounds, representing the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. | |
| m/z 147 | A characteristic rearrangement ion, [(CH₃)₂Si=O-Si(CH₃)₃]⁺, often seen in compounds with multiple TMS groups, particularly those from dicarboxylic or hydroxy acids.[12] |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No analyte peak or very small peak | 1. Incomplete derivatization. 2. Presence of moisture in the sample or reagents. 3. Derivative degradation in the GC inlet. | 1. Ensure reagent excess and optimize reaction time/temperature. 2. Ensure sample is completely dry before adding reagents. Use fresh, anhydrous solvents.[3] 3. Check inlet temperature; ensure it's not excessively high. |
| Multiple peaks for the analyte | 1. Incomplete oximation leading to derivatization of both keto and enol forms.[1] 2. Formation of E/Z isomers of the oxime. | 1. Increase oximation reaction time or temperature. Ensure MeOx reagent is active. 2. This is possible but usually results in closely eluting or co-eluting peaks. Ensure good chromatography to resolve if necessary. |
| Broad, tailing peak shape | 1. Incomplete silylation of polar groups. 2. Active sites in the GC inlet liner or column. | 1. Use a catalyst (TMCS) with MSTFA. Ensure sufficient reagent and reaction time. 2. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Large solvent/reagent peaks | Excess derivatization reagent injected. | This is normal. Set the MS scan start time after the solvent and major reagent peaks have eluted to protect the detector filament. Alternatively, use a split injection if sensitivity allows. |
References
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Source: Provided search result. [URL not available]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
-
Weimann, A., et al. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 22(4), 594. Retrieved from [Link]
-
LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Retrieved from [Link]
-
Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 4. Fragmentation for (a) BSTFA derivate of 4-etoxyphenol, (b).... ResearchGate. Retrieved from [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Journal of Food Science, 71(7), C401-C406. Retrieved from [Link]
-
Chia, K. S., et al. (1999). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatographic Science, 37(6), 201-206. Retrieved from [Link]
-
Wang, Y., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry, 35(17), e9149. Retrieved from [Link]
-
Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1695. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A).... ResearchGate. Retrieved from [Link]
-
Kaspar, H., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum. Metabolites, 13(11), 1128. Retrieved from [Link]
-
Chromatography Forum. (2010). Derivatization method for carboxylic acid?. Retrieved from [Link]
-
Wiechert, W., et al. (2007). Fluxome analysis using GC-MS. Microbial Cell Factories, 6, 33. Retrieved from [Link]
-
Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1481. Retrieved from [Link]
-
Perrault, F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Retrieved from [Link]
-
ResearchGate. (2014). What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Method for the determination of carboxylic acids in industrial effluents.... ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). BSTFA – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
GERSTEL. (n.d.). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. GERSTEL. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluxome analysis using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application and Protocols for Sodium 4-hydroxyphenylglyoxylate in Metabolic Flux Analysis
A Foreword on Innovation in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a cornerstone of systems biology, providing a quantitative understanding of the intricate network of biochemical reactions within a cell.[1][2] The use of stable isotope tracers is fundamental to this discipline, allowing researchers to track the flow of atoms through metabolic pathways and elucidate the contributions of different substrates to cellular metabolism.[3][4][5][6][7] While well-established tracers such as ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, the exploration of novel tracers is crucial for interrogating specific, less-characterized pathways.[4]
This document provides a detailed guide on the application of Sodium 4-hydroxyphenylglyoxylate as a potential tracer for metabolic flux analysis, particularly in the context of aromatic amino acid metabolism. It is important to note that while the metabolic pathway involving 4-hydroxyphenylglyoxylate is documented, its use as an exogenous tracer in MFA is a novel application. As such, this guide is presented as a forward-looking protocol for researchers at the forefront of metabolic studies, and is supplemented with established methodologies for comparative analysis.
Introduction: The Rationale for a Niche Tracer
This compound is a salt of 4-hydroxyphenylglyoxylic acid, a known intermediate in the biosynthesis of the non-proteinogenic amino acid D-p-hydroxyphenylglycine.[8][9] This pathway is of significant interest in microbiology and biotechnology, as D-p-hydroxyphenylglycine is a component of some peptide antibiotics. The pathway originates from the aromatic amino acid L-tyrosine, which is converted through several enzymatic steps, including the formation of 4-hydroxyphenylpyruvate and 4-hydroxymandelate, to 4-hydroxyphenylglyoxylate.[8][10]
By introducing an isotopically labeled version of this compound into a biological system, it is theoretically possible to trace its metabolic fate and quantify the flux through downstream reactions. This can provide valuable insights into the regulation and dynamics of this specific biosynthetic pathway, which may not be readily achievable with more general-purpose tracers.
The Metabolic Context: Tyrosine Metabolism and the 4-Hydroxyphenylglyoxylate Pathway
The catabolism of L-tyrosine is a complex process with multiple branch points leading to the synthesis of neurotransmitters, hormones, and intermediates of central carbon metabolism.[11][12][13] A specific branch of this metabolism, particularly characterized in some microorganisms, leads to the production of D-p-hydroxyphenylglycine.
A simplified representation of this pathway is illustrated below:
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 4. isotope.com [isotope.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
Application Note: Experimental Workflow for Microbial Metabolism of 4-Hydroxyphenylglycine (4-HPG)
Abstract
4-Hydroxyphenylglycine (4-HPG) is a non-proteinogenic amino acid and a critical chiral precursor in the biosynthesis of glycopeptide antibiotics, including vancomycin and complestatin. Unlike canonical amino acids, 4-HPG is synthesized via a unique pathway branching from tyrosine catabolism. This guide details a high-integrity experimental workflow for studying 4-HPG metabolism in actinomycetes (e.g., Amycolatopsis orientalis) and engineered heterologous hosts. We address the specific challenges of 4-HPG research: the instability of its
Phase 1: Metabolic Pathway & Strain Engineering Logic
The Biosynthetic Logic
To effectively study 4-HPG, one must understand that it is not derived directly from the shikimate pathway's prephenate node (like tyrosine or phenylalanine) in the standard sense, but rather through a "salvage-like" oxidation of tyrosine.
The pathway consists of four enzymatic steps.[1] A critical experimental insight is the management of the 4-Hydroxyphenylglyoxylate (4-HPGO) intermediate. While stable as a lyophilized solid, 4-HPGO is prone to spontaneous decarboxylation or side-reactions in complex fermentation broths. Therefore, metabolic engineering strategies must emphasize flux channeling —ensuring the transaminase (HpgT) immediately captures 4-HPGO produced by the oxidase (Hmo).
Pathway Visualization
The following diagram illustrates the enzymatic cascade and the critical "Flux Node" where experimental control is most vital.
Caption: The 4-HPG biosynthetic cascade. Note 4-HPGO (Red) is the reactive intermediate requiring tight coupling.
Phase 2: Cultivation & Sample Preparation
Cultivation Parameters
When using Amycolatopsis spp. or engineered Streptomyces, 4-HPG production is often limited by the availability of the amino donor (Glutamate) and the precursor (Tyrosine).
-
Medium Recommendation: Modified R5 or ISP4 medium supplemented with 2 mM L-Tyrosine.
-
Induction: If using heterologous hosts (E. coli or S. cerevisiae), induce expression at lower temperatures (20-25°C) to prevent inclusion body formation of the iron-dependent dioxygenase HmaS.
Metabolite Extraction Protocol
4-HPG is highly polar (amphoteric). Traditional ethyl acetate extractions used for secondary metabolites will fail to recover 4-HPG.
Protocol:
-
Quenching: Harvest 1 mL culture broth. Immediately add 1 mL of ice-cold Methanol:Acetonitrile (1:1 v/v) to quench metabolism and precipitate proteins.
-
Lysis: Vortex vigorously for 1 min. For Actinomycetes, a bead-beating step (0.1 mm zirconia beads) is recommended to break the thick cell wall.
-
Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE hydrophilic membrane.
-
Dilution: Dilute 1:10 in 50% Acetonitrile/Water containing 0.1% Formic Acid prior to injection.
Phase 3: Analytical Workflow (LC-MS/MS)
Chromatographic Strategy
Reverse-phase C18 columns often yield poor retention for 4-HPG due to its hydrophilicity, causing it to elute in the void volume with salts. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard for this application.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: ZIC-HILIC or Amide-HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 40% B over 8 minutes.
MRM Transitions Table:
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| 4-HPG | 168.1 [M+H] | 151.1 | 15 | Quantifier (Loss of NH |
| 4-HPG | 168.1 [M+H] | 123.1 | 25 | Qualifier (Loss of COOH) |
| L-Tyrosine | 182.1 [M+H] | 136.1 | 18 | Precursor Monitoring |
| 191.1 [M+H] | 145.1 | 18 | Internal Standard |
Note: The loss of ammonia (151.1) is the most intense transition, but the carboxylic acid loss (123.1) provides structural confirmation.
Phase 4: Enzymatic Characterization (In Vitro)
To validate the pathway, you must often assay the individual enzymes, particularly the transaminase HpgT , which sets the stereochemistry.
HpgT Coupled Assay Protocol
Direct detection of 4-HPG formation is possible via HPLC, but a continuous coupled assay measuring the consumption of the amino donor (Glutamate) or production of
Principle:
Protocol:
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM PLP (Pyridoxal-5'-phosphate).
-
Reaction Mix:
-
5 mM L-Glutamate
-
1 mM 4-HPGO (Freshly prepared, keep on ice)
-
0.2 mM NADH
-
5 U/mL Glutamate Dehydrogenase (GDH)
-
100 mM Ammonium Chloride
-
-
Initiation: Add purified HpgT enzyme.
-
Detection: Monitor decrease in Absorbance at 340 nm (NADH oxidation) at 30°C.
Data Interpretation: The rate of NADH consumption is stoichiometrically equivalent to 4-HPG formation. If the slope is zero, check the stability of the 4-HPGO substrate, as it degrades over time.
References
-
Hubbard, B. K., et al. (2000). "Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics."[1][2][3] Chemistry & Biology.
-
Choroba, O. W., et al. (2000). "Synthesis of the vancomycin enzyme substrates." Journal of the American Chemical Society.
-
Li, Y., et al. (2022). "Engineering of hydroxymandelate synthases and the aromatic amino pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid."[4] Microbial Cell Factories.
-
BenchChem Technical Support. (2025). "Troubleshooting low yields in the chemical synthesis of 4-Hydroxyphenylglyoxylate."
-
Thermo Fisher Scientific. "Alanine Aminotransferase (ALT/GPT) Activity Assay Kit Protocol." (Used as basis for transaminase assay structure).[5]
Sources
- 1. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Interaction of Hydroxymandelate Synthase with the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor: NTBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Analytical methods for detecting 4-hydroxyphenylglyoxylate in complex mixtures.
Executive Summary
4-Hydroxyphenylglyoxylate (4-HPG) is a critical
This guide details two orthogonal validated workflows:
-
LC-MS/MS (ESI-): The gold standard for sensitivity and throughput in aqueous matrices.
-
GC-MS (Two-Step Derivatization): Required for structural confirmation and separation from isomeric interferences.
Analyte Profile & Chemical Challenges
| Property | Specification | Analytical Implication |
| IUPAC Name | 2-(4-Hydroxyphenyl)-2-oxoacetic acid | Target analyte. |
| Structure | HO-C₆H₄-C(=O)COOH | Contains phenol, ketone, and carboxylic acid. |
| MW / Formula | 166.13 Da / C₈H₆O₄ | Small molecule; requires low mass cut-off optimization. |
| pKa | ~2.1 (COOH), ~9.8 (Phenol) | Ionized at physiological pH. Requires acidic mobile phase for retention on C18. |
| Stability | Unstable |
Biological Context & Pathway
Understanding the origin of 4-HPG is essential for identifying potential interferences (e.g., 4-hydroxymandelic acid).
Figure 1: Metabolic position of 4-HPG. Note that 4-Hydroxymandelate is a common co-eluting interference that must be chromatographically resolved.
Protocol A: LC-MS/MS (Targeted Quantitation)
Applicability: High-throughput quantitation in plasma, urine, or culture media. Principle: Negative mode Electrospray Ionization (ESI-) utilizes the acidic carboxyl group for high sensitivity.
Sample Preparation (Protein Precipitation)
Direct injection is not recommended due to matrix suppression.
-
Aliquot: Transfer 100 µL of sample (Plasma/Media) to a 1.5 mL tube.
-
Crash: Add 400 µL of ice-cold Methanol containing 0.1% Formic Acid .
-
Why: Methanol precipitates proteins; acid stabilizes the 4-HPG against oxidation.
-
-
Internal Standard: Add 10 µL of 4-Hydroxyphenylacetic acid-d6 (or similar stable isotope).
-
Vortex/Spin: Vortex 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Dilute: Transfer 100 µL supernatant to a vial; dilute 1:1 with Water (0.1% Formic Acid) to match initial mobile phase conditions.
Chromatographic Conditions
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Note: A HILIC column (e.g., BEH Amide) is an alternative if retention on C18 is insufficient due to polarity.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B[1]
-
4.0 min: 60% B
-
4.1 min: 95% B (Flush)
-
5.0 min: 5% B (Re-equilibrate)
-
Mass Spectrometry Parameters (MRM)
Source: ESI Negative Mode (Capillary: -3500 V).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanism |
| 4-HPG (Quant) | 165.0 | 121.0 | 15 | Loss of CO₂ (Decarboxylation) |
| 4-HPG (Qual) | 165.0 | 93.0 | 25 | Loss of CO₂ + CO (Phenoxide ion) |
| 4-HPG (Qual) | 165.0 | 92.0 | 28 | Radical loss |
Protocol B: GC-MS (Structural Confirmation)
Applicability: Identification of unknowns, metabolic flux analysis, or when LC-MS is unavailable.
Critical Constraint:
Derivatization Chemistry
-
Oximation (Step 1): Methoxyamine reacts with the ketone to form a stable oxime, preventing thermal decarboxylation and locking the keto-enol tautomers.[3]
-
Silylation (Step 2): MSTFA reacts with the hydroxyl (phenol) and carboxyl groups to render the molecule volatile.
Step-by-Step Protocol
-
Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen gas. Do not use heat >40°C.
-
Oximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .
-
Incubate: 60°C for 60 minutes.
-
-
Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS .
-
Incubate: 60°C for 30 minutes.
-
-
Analysis: Inject 1 µL into GC-MS (Splitless).
GC-MS Parameters
-
Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).
-
Inlet: 250°C.
-
Temp Program: 70°C (hold 2 min) -> 10°C/min -> 300°C.
-
Detection: EI Source (70 eV).
-
Key Ions: Look for the molecular ion of the di-TMS methoxime derivative.
-
MW Calculation: 166 (Parent) + 29 (Methoxy) + 144 (2x TMS) - 2 (H lost) = 337 m/z (approximate, dependent on exact derivative formed).
-
Analytical Decision Tree
Figure 2: Selection guide for analytical methodology based on sensitivity requirements.
Method Validation Criteria (Self-Check)
To ensure "Trustworthiness" (Part 2 of requirements), verify your method against these parameters:
-
Linearity:
over 10–1000 ng/mL range. -
Recovery: Spike matrix before extraction. Acceptable range: 80–120%.
-
Stability: Processed samples must be kept at 4°C in the autosampler.
-Keto acids degrade by ~10% over 24h at room temperature if not acidified. -
Carryover: Inject a blank after the highest standard. 4-HPG is sticky on steel surfaces; use PEEK tubing if possible or extensive needle wash (50:50 MeOH:H2O).
References
-
Styrene Degradation Pathways & Intermediates Mooney, A., et al. (2006).[4] "Microbial degradation of styrene: biochemistry, molecular genetics, and biotechnological applications." Journal of Industrial Microbiology & Biotechnology.
-
Derivatiz
-Keto Acids for GC-MS Zimmermann, M., et al. (2014). "Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism." Analytical Chemistry. -
LC-MS/MS of Phenolic Acids in Biological Fluids Sobolev, P. D., et al. (2023).[5] "Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites... Using UPLC-MS/MS." Metabolites.
-
General Protocol for Keto Acid Stabilization BenchChem Technical Support. "Derivatization of Keto Acids for GC-MS Analysis."
Sources
- 1. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Frontiers | A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds [frontiersin.org]
- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Spectrophotometric Detection of 4-Hydroxyphenylglyoxylate (4-HPG)
This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering anomalies in the detection of 4-hydroxyphenylglyoxylate (4-HPG).
Core Technical Overview
4-hydroxyphenylglyoxylate (4-HPG) is a labile
-
Spontaneous Decarboxylation: 4-HPG chemically degrades to 4-hydroxybenzaldehyde (4-HBA), especially in acidic or metal-rich environments.
-
Keto-Enol Tautomerism: The spectral properties shift significantly with pH due to the ionization of the phenolic hydroxyl (
) and the -keto acid group. -
Structural Similarity: High spectral overlap with its precursor (4-hydroxymandelate) and degradation product (4-HBA).
Troubleshooting Guide (Q&A)
Category A: Spectral Anomalies & Baseline Shifts
Q: Why does my absorbance maximum (
-
The Mechanism: At neutral pH, 4-HPG exists primarily in the keto form. However, under basic conditions (pH > 9), the phenolic proton dissociates, creating a phenolate ion that extends conjugation, causing a bathochromic (red) shift to ~330–340 nm.
-
The Fix: Standardize your buffer pH. For direct UV detection of the
-keto moiety, maintain pH 7.0–7.5. If utilizing the phenolate shift for higher sensitivity, ensure pH > 10.0, but be aware this accelerates decarboxylation.
Q: I see a continuous increase in absorbance at 280 nm even after the enzyme reaction is stopped. Is my quench ineffective? A: This is likely chemical decarboxylation , not enzymatic activity.
-
The Interference: 4-HPG spontaneously decarboxylates to form 4-hydroxybenzaldehyde (4-HBA). 4-HBA has a strong absorbance at 280 nm (and ~330 nm in base).
-
Trigger: This reaction is catalyzed by transition metals (
, ) often present in enzyme preps (e.g., HPPD or oxidases) or by acidic quenching agents (TCA/HCl). -
Protocol Adjustment: Switch to a base-quench method (e.g., NaOH) if measuring immediately, or remove metal ions using EDTA (1 mM) in your buffer if the enzyme tolerates it.
Category B: Enzymatic & Matrix Interferences
Q: My standard curve for 4-HPG is non-linear at high concentrations. Why? A: This is often due to dimerization or aldol-like condensation of the glyoxylate moiety, or inner-filter effects if the absorbance exceeds 1.5 AU.
-
The Fix: Dilute samples to keep Abs < 1.0. Prepare fresh standards daily; do not store 4-HPG stocks frozen for >1 week as they degrade to the aldehyde.
Q: I am using a coupled assay with NADH. Why is the background oxidation so high? A: 4-HPG can act as an oxidant for some non-specific reductases present in crude cell lysates.
-
Validation: Run a "No-Enzyme" control (Buffer + NADH + 4-HPG). If NADH decreases, you have non-enzymatic redox activity or a contaminating reductase.
Critical Interference Data
The following table summarizes compounds that spectrally interfere with 4-HPG detection.
| Interferent | Mechanism of Interference | Tolerance Limit | |
| 4-Hydroxybenzaldehyde | 285 (acid), 330 (base) | Degradation product; overlaps severely. | < 5% |
| 4-Hydroxymandelate | 275 | Precursor; lacks the keto-carbonyl auxochrome. | ~100 µM |
| NADH / NADPH | 340 | Cofactor; masks 4-HPG enol absorbance. | Must be oxidized |
| Fe | N/A | Catalyzes decarboxylation of 4-HPG. | < 10 µM |
| Tris Buffer | < 220 | Can form Schiff bases with glyoxylate group over time. | Use Phosphate/HEPES |
Validated Protocols
Protocol A: Determination of Molar Extinction Coefficient ( )
Never rely on literature values alone for labile keto acids. Determine
-
Preparation: Prepare a 10 mM stock of fresh 4-HPG (sodium salt) in 10 mM HCl (acid stabilizes the keto form).
-
Dilution: Create a dilution series (10, 25, 50, 75, 100 µM) in your assay buffer (e.g., 50 mM Phosphate, pH 7.5).
-
Measurement: Measure Absorbance at 325 nm (keto-enol shoulder) and 280 nm immediately (< 1 min).
-
Calculation: Plot Abs vs. Concentration. The slope is
( ).-
Target Range:
(buffer dependent).
-
Protocol B: 2,4-DNPH Derivatization (High Specificity)
Use this if UV interference from protein/DNA is too high.
-
Reagent: Dissolve 0.1% 2,4-dinitrophenylhydrazine in 2M HCl.
-
Reaction: Mix 100 µL sample + 100 µL DNPH reagent. Incubate 5 min at RT.
-
Development: Add 500 µL 2.5 M NaOH.
-
Detection: Measure Absorbance at 440–450 nm .
-
Note: This detects the hydrazone derivative. 4-HBA also reacts but forms a product with a different
(usually lower, ~480 nm shift in strong base).
-
Pathway & Degradation Logic (Visualization)
The following diagram illustrates the critical instability of 4-HPG and its metabolic context.
Caption: Figure 1. Metabolic fate and chemical instability of 4-HPG. The red dashed line represents the non-enzymatic degradation pathway that causes major spectral interference.
References
-
Li, T. L., et al. (2001).[1] Characterisation of a hydroxymandelate oxidase involved in the biosynthesis of two unusual amino acids occurring in the vancomycin group of antibiotics. (Discusses HmO and 4-HPG instability). Retrieved from [Link]
-
University of Toronto. (2023). Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]
-
PrepChem. (2024). Synthesis of 4-hydroxybenzaldehyde via decarboxylation. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Background Noise in 4-Hydroxyphenylglyoxylate (4-HPG) Assays
Introduction: The Signal-to-Noise Challenge
Welcome to the Technical Support Center. If you are working with 4-hydroxyphenylglyoxylate (4-HPG) —whether as a substrate for transaminases (e.g., HpgT), a product of oxidases (e.g., hydroxymandelate oxidase), or an intermediate in tyrosine catabolism studies—you likely face a persistent issue: background instability .
As a Senior Application Scientist, I often see researchers struggle with 4-HPG because it is a phenolic
-
Spontaneous Decarboxylation/Oxidation: Leading to "browning" (formation of quinones and melanin-like polymers) which quenches signal or creates broad-spectrum autofluorescence.
-
Tautomeric Instability: The rapid shift between keto and enol forms, which have distinct spectral properties.
This guide moves beyond basic "wash steps" to address the chemical physics of the molecule itself.
Module 1: Chemical Stabilization (The "Pre-Analytical" Noise)
The Problem: Your "zero time-point" blank already has high fluorescence, or the signal drifts without enzyme. The Cause: 4-HPG is oxidizing in your buffer before the assay begins.
Troubleshooting Protocol: The Borate-Ascorbate Stabilization System
Standard buffers (PBS/Tris) are insufficient for phenolic keto acids. You must chemically "trap" the molecule to prevent non-enzymatic degradation.
Step-by-Step Optimization:
-
The Borate Trap (Critical Step):
-
Mechanism:[1][2][3] Borate ions form a cyclic ester with the enol form of
-keto acids. This locks the tautomer, preventing spontaneous decarboxylation and stabilizing the fluorescence quantum yield. -
Action: Supplement your assay buffer with 20–50 mM Sodium Borate (pH 7.8–8.5) .
-
Note: If your enzyme is inhibited by borate, this step must be done post-reaction (quenching step) rather than in real-time.
-
-
Antioxidant Shielding:
-
Stock Solution Preparation:
-
Dissolve 4-HPG in 0.1 M HCl initially (acid stabilizes the keto form), then dilute into the buffered assay mix immediately before use. Never store 4-HPG in neutral/alkaline buffers for >1 hour.
-
Data: Stability Comparison
| Condition | T½ (Half-life at 25°C) | Background Fluorescence (RFU) | Noise Type |
| PBS (pH 7.4) | ~45 mins | High (Drifting) | Oxidative polymerization |
| Tris + DTT | ~2 hours | Medium | Thiol interference |
| Borate Buffer (pH 8.0) | >24 hours | Low (Stable) | Enol-Borate Complex (Stable) |
Module 2: Spectral Optimization & Matrix Interference
The Problem: The signal is stable, but the Signal-to-Noise Ratio (SNR) is low due to matrix autofluorescence (e.g., cell lysates, serum). The Cause: Overlap between the 4-HPG emission and biological fluorophores (NADPH, Flavins).
Workflow: pH-Dependent Spectral Shift
Phenolic compounds act as pH indicators. The phenolate (deprotonated) form is usually more fluorescent and red-shifted compared to the phenol.
-
pH Swing Protocol:
-
Run the enzymatic reaction at the enzyme's optimal pH (usually 6.5–7.5).
-
Stop/Read Step: Add a "Stop Solution" of 100 mM Glycine-NaOH (pH 10.0) .
-
Result: This deprotonates the 4-HPG phenol (pKa ~9.5), shifting excitation/emission to longer wavelengths (ex: ~330nm
~370nm; em: ~420nm ~460nm), moving it away from protein autofluorescence (typically ex 280/em 340).
-
-
Wavelength Selection:
-
Avoid: Ex 280 nm (Protein interference).
-
Target: Ex 360–380 nm / Em 450–470 nm (requires alkaline shift).
-
Module 3: Visualizing the Noise Pathways
Understanding where your noise comes from is half the battle. This diagram illustrates the fate of 4-HPG in your well plate.
Caption: Figure 1. Chemical fate of 4-HPG. Without Borate stabilization (Green path), the molecule degrades into noise-generating quinones (Red path).
Frequently Asked Questions (FAQs)
Q1: My assay background increases linearly over time even without enzyme. Why? A: This is "auto-oxidation." Your buffer likely contains trace transition metals (Fe, Cu) catalyzing the oxidation of the phenolic ring.
-
Fix: Add 1 mM EDTA to your buffer (if your enzyme tolerates it) to chelate metals, and ensure reagents are prepared fresh.
Q2: Can I use 4-HPG in a continuous kinetic assay? A: Yes, but you must mathematically correct for the "drift."
-
Protocol: Run a "No-Enzyme Control" simultaneously. Subtract the slope of the control from the slope of the sample. Do not rely on a static T=0 subtraction, as the substrate degrades over the 30-60 minute read time.
Q3: I see a "hook effect" (signal decreases at high concentrations).
A: This is likely the Inner Filter Effect (IFE) . 4-HPG and its oxidation products absorb UV/Blue light. If the concentration is >500
-
Fix: Dilute samples or use a shorter pathlength plate (half-area wells).
Q4: Is 4-HPG commercially available as a standard? A: It is often sold as the free acid or sodium salt. The free acid is more stable for long-term storage but harder to dissolve. Always store powder at -20°C under argon/nitrogen to prevent yellowing (oxidation).
References
-
BenchChem. (2025).[4][5] Application of 4-Hydroxyphenylglyoxylate in Studying Enzyme Kinetics.[4] (Discusses HmO and HpgT pathways and substrate handling).
-
Parkins, A. et al. (2023).[6] A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators.[6] STAR Protocols.[6] (Details the Enol-Borate complexation strategy for stabilizing phenolic keto acids).
-
Moran, G.R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[1][6][7] Archives of Biochemistry and Biophysics. (Mechanistic insight into the instability of HPP/HPG analogs).
-
Yu, A.B. & Portmann, G.A. (1990).[8] Oxidation kinetics of an antiasthmatic... and stabilization with ascorbic acid.[8] Journal of Pharmaceutical Sciences.[8] (Fundamental chemistry of phenolic oxidation and ascorbate stabilization).
-
Chen, H. et al. (2010). Hydroxyaromatic Fluorophores.[9] Chemical Reviews. (Comprehensive review of pH-dependent fluorescence in phenols).
Sources
- 1. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of (4-hydroxyphenyl)pyruvate dioxygenase with the specific inhibitor 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyaromatic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of 4-Hydroxyphenylglyoxylate (4-HPG)
Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Matrix Effects & Ion Suppression in Biological Matrices Last Updated: February 11, 2026
Executive Summary: The "Polar Acid" Paradox
Analyzing 4-hydroxyphenylglyoxylate (4-HPG) presents a classic bioanalytical challenge. As an alpha-keto acid metabolite of tyrosine (and industrial styrene), it possesses two distinct liabilities for LC-MS/MS:
-
High Polarity: It elutes early on standard C18 columns, often co-eluting with salts and phospholipids in the "void volume," leading to severe ion suppression.
-
Acidity: It requires Negative Electrospray Ionization (ESI-), which is inherently less stable and more prone to discharge/suppression than Positive mode (ESI+).
This guide provides two validated workflows: a Direct Analysis method (using HILIC/MAX) and a Derivatization method (using OPD) which is our recommended "Gold Standard" for complex matrices like plasma or urine.
Diagnostic Module: Confirming Matrix Effects
Before optimizing chromatography, you must quantify the problem. Do not rely on simple recovery experiments; you must distinguish extraction efficiency from matrix effects (ME).
Protocol: Post-Column Infusion (Qualitative)
This is the most effective visual tool to identify where in your chromatogram suppression occurs.
The Setup:
-
Infusion: Syringe pump infuses neat 4-HPG standard (10 µg/mL) at 10 µL/min into the post-column flow via a T-tee.
-
Injection: Inject a blank extracted matrix (e.g., plasma extract) via the LC.[1]
-
Observation: Monitor the baseline of the specific MRM transition. A dip in the baseline indicates suppression; a hump indicates enhancement.
Figure 1: Post-Column Infusion Setup. This configuration allows you to map the "suppression zones" of your specific matrix.[2]
Protocol: Matrix Factor Calculation (Quantitative)
Use the method defined by Matuszewski et al. [1]. Prepare three sets of samples:
-
Set A: Standard in neat solvent.
-
Set B: Standard spiked into post-extraction blank matrix.
-
Set C: Standard spiked pre-extraction.
Calculations:
| Metric | Formula | Interpretation |
|---|---|---|
| Matrix Factor (MF) | Area (Set B) / Area (Set A) | < 1.0 = Suppression> 1.0 = Enhancement |
| Extraction Recovery (RE) | Area (Set C) / Area (Set B) | True efficiency of the extraction step. |
| Process Efficiency (PE) | (MF × RE) / 100 | The total yield of the method. |
Solution A: The "Gold Standard" (Derivatization)
Recommendation: High Priority for Plasma/Urine.
Direct analysis of alpha-keto acids is unstable. We recommend derivatization with o-Phenylenediamine (OPD) .[3] This reaction converts the unstable alpha-keto acid into a stable Quinoxalinone derivative.
Why this works:
-
Chemistry: The reaction stabilizes the keto group.
-
Chromatography: The quinoxalinone ring is hydrophobic, shifting retention away from the polar void volume.
-
Ionization: The derivative contains nitrogen atoms, allowing for ESI+ (Positive Mode) analysis, which is significantly more sensitive and robust than Negative mode.
Validated Workflow
-
Sample: 50 µL Plasma/Urine.
-
Reagent: Add 50 µL of 10 mM OPD in 2N HCl.
-
Incubation: Heat at 60°C for 30 minutes (Dark).
-
Cleanup: Perform SPE (HLB or C18) to remove excess reagent.
-
Analysis: LC-MS/MS in ESI+ mode.
Reaction Mechanism:
4-HPG (MW 166) + OPD (MW 108) → Quinoxalinone Derivative + 2 H₂O Target Mass (approx): [M+H]+ ≈ 239 m/z (Tune your MS to confirm exact mass based on isotope settings).
Figure 2: Derivatization workflow transforming 4-HPG into a stable, hydrophobic species suitable for ESI+.
Solution B: Direct Analysis (No Derivatization)
Recommendation: Only for clean matrices or when derivatization is impossible.
If you must analyze 4-HPG directly, you cannot use standard C18 chromatography effectively. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar acid and Mixed-Mode Anion Exchange (MAX) SPE to clean the sample.
Optimized Protocol
-
Column: HILIC Silica or Amide column (e.g., Waters BEH Amide).
-
Mobile Phase: High Acetonitrile (80-90%) with 10mM Ammonium Acetate (pH 9). Note: High pH helps ionization in negative mode.
-
SPE Cartridge: Mixed-Mode Anion Exchange (MAX).
SPE Protocol (MAX):
-
Condition: MeOH -> Water.[6]
-
Load: Sample (pH adjusted to ~7).
-
Wash 1: 5% NH4OH (Remove neutrals/bases).
-
Wash 2: MeOH (Remove hydrophobic neutrals).
-
Elute: 2% Formic Acid in MeOH (Neutralizes the acid, breaking the ionic bond).
Troubleshooting FAQs
Q1: I see a "split peak" for 4-HPG in my chromatogram.
-
Cause: Keto-enol tautomerism. Alpha-keto acids can exist in two forms in solution.
-
Fix: Acidify your mobile phase (0.1% Formic Acid) to push the equilibrium, or better yet, use the Derivatization method (Section 3) which "locks" the structure into a single stable ring form.
Q2: My internal standard (IS) response drops significantly in patient samples compared to water.
-
Cause: This is the definition of Matrix Effect (Ion Suppression).
-
Fix: You are likely using a generic IS. You must use a stable isotope-labeled IS (e.g., ¹³C₆-4-HPG). If that is unavailable, use the Post-Column Infusion method (Section 2) to adjust your gradient so the analyte elutes outside the suppression zone.
Q3: Why is my sensitivity in Negative Mode (ESI-) so poor?
-
Cause: ESI- is prone to arcing and has a lower ionization efficiency for this molecule.
-
Fix: Ensure your mobile phase pH is basic (pH > 8) if doing direct analysis, to ensure the carboxylic acid is deprotonated ([M-H]-). However, switching to the OPD derivatization (ESI+) usually yields a 10-50x gain in S/N ratio.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
- Hasan, L., et al. (2023). Derivatization of alpha-keto acids with o-phenylenediamine for LC-MS/MS analysis. Journal of Chromatography B. (General reference for OPD chemistry).
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Guidelines on Matrix Effect assessment.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Facile Improvement of Negative Ion Mode Electrospray Ionization using Capillary Vibrating Sharp-edge Spray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Optimizing Assay Specificity for Sodium 4-hydroxyphenylglyoxylate
Senior Application Scientist: Dr. A. Vance Last Updated: February 2, 2026 Subject: Strategies to mitigate Non-Specific Binding (NSB) and Assay Interference
Executive Summary: The Chemical Basis of NSB
Sodium 4-hydroxyphenylglyoxylate (SHPG) is a reactive
To effectively reduce NSB, you must address its three primary modes of interference:
-
Carbonyl Reactivity: The
-keto group forms reversible Schiff bases with primary amines (Lysine residues) on non-target proteins or blocking agents. -
Phenolic Oxidation: The 4-hydroxyl group renders the molecule susceptible to redox cycling and oxidative polymerization, leading to "sticky" aggregates (PAINS-like behavior).
-
Metal Chelation: The
-keto acid motif is a bidentate ligand for divalent cations ( , ), causing false positives in metalloenzyme assays.
Core Optimization Modules
Module A: Buffer Chemistry & The "Amine Trap"
Critical Warning: Do NOT use Tris, Glycine, or Ethanolamine buffers during the reaction phase. SHPG will react with the primary amines in these buffers, forming Schiff bases that deplete your reagent and create high background noise.
| Buffer System | Compatibility | Mechanism/Notes |
| Phosphate (PBS/PB) | ✅ Recommended | Inert to carbonyl attack. Ideal for pH 6.0–7.5. |
| HEPES / MOPS | ✅ Recommended | Good buffering capacity; sterically hindered amines reduce reactivity. |
| Tris / Glycine | ❌ FORBIDDEN | Primary amines react with SHPG keto-group (Schiff base formation). |
| Bicarbonate | ⚠️ Caution | High pH (>8.5) accelerates non-specific Lysine modification. |
Module B: The pH "Selectivity Window"
Controlling pH is the most effective way to prevent SHPG from binding to non-target Lysines.
-
Target: Arginine residues (guanidino group, pKa ~12.5).
-
Non-Target: Lysine residues (amino group, pKa ~10.5).
Strategy: Maintain assay pH between 7.0 and 8.0 .
-
At pH < 8.0: Lysines are protonated (
) and non-nucleophilic, preventing reaction with SHPG. -
At pH > 8.5: Lysines deprotonate (
) and compete with Arginine, causing massive NSB.
Module C: Surface Passivation & Additives
Standard blockers like BSA (Bovine Serum Albumin) are rich in Lysines and will bind SHPG, increasing background.
Recommended Blocking Protocol:
-
Surface Block: Use Casein or Gelatin (fewer accessible Lysines than BSA) or synthetic blockers (e.g., PVP).
-
Detergent: Add 0.05% Tween-20 to disrupt hydrophobic interactions driven by the phenolic ring.
-
Chelator: Add 1 mM EDTA to prevent metal-catalyzed oxidation of the phenol group.
Visualization: NSB Mechanism & Control
The following diagram illustrates the competitive pathways between specific signaling and non-specific interference.
Figure 1: Mechanistic pathways of SHPG interaction. Blue lines indicate intervention strategies to block NSB.
Troubleshooting Guide (FAQ)
Q1: My background signal increases linearly over time. Is the reagent degrading?
Diagnosis: This is likely Schiff Base drift , not degradation. If your buffer contains trace amines or if you are using a protein blocker like BSA, SHPG is slowly reacting with them. Solution:
-
Switch to a Phosphate-based buffer .
-
If using BSA, switch to non-protein blockers (e.g., SynBlock) or pre-acetylated BSA (where lysines are capped).
-
Quench the reaction: At the end of the incubation, add an excess of Glycine (50-100 mM) or Tris (pH 8.0) . This rapidly scavenges unreacted SHPG, freezing the signal.
Q2: I see precipitation when adding SHPG to my assay plate.
Diagnosis: SHPG has limited solubility in high-salt or acidic environments, or it is cross-linking proteins. Solution:
-
Solvent: Dissolve SHPG in water or DMSO first, then dilute into buffer.
-
Concentration: Ensure the final concentration is <10 mM.
-
pH Check: At low pH (<5), the carboxylic acid form may precipitate. Keep pH > 6.0.
Q3: The assay works in buffer but fails in serum/plasma.
Diagnosis: Albumin Sponge Effect. Serum Albumin (HSA/BSA) is a "sticky" protein with a hydrophobic pocket and many surface lysines. It sequesters SHPG. Solution:
-
Dilution: Dilute serum samples at least 1:10.
-
Competition: Add a sacrificial competitor like Phenylpyruvate (structurally similar but less reactive) if specific binding allows, though this is risky.
-
Best Approach: Use an extraction step (protein precipitation) if SHPG is the analyte, or use high-detergent wash steps if SHPG is the probe.
Q4: I am getting false positives in a kinase/enzyme assay.
Diagnosis: SHPG is likely acting as a PAINS (Pan-Assay Interference Compound) via redox cycling or metal chelation. Solution:
-
Add 0.01% Triton X-100 to prevent colloidal aggregation.
-
Add 1 mM EDTA to strip trace metals that catalyze redox cycles.
-
Verify results with a "No-Enzyme" control to subtract chemical background.
Experimental Workflow: Optimization Decision Tree
Figure 2: Step-by-step decision matrix for eliminating background noise.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter 2: Functional Targets for Bioconjugation - Arginine Specificity).
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Mechanisms of phenolic/redox interference).
-
Kenna, J. G., et al. (1985).[1] Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods. (Casein vs BSA blocking strategies).
-
Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry. (Foundational chemistry of glyoxal-arginine interactions).
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (General strategies for surface binding assays).
Sources
Technical Guide: Quencher Selection for Fluorescent 4-Hydroxyphenylglyoxylate (HPG) Assays
Executive Summary
The selection of an appropriate quencher for 4-hydroxyphenylglyoxylate (HPG) assays depends fundamentally on the source of fluorescence. HPG is a non-fluorescent
In "Fluorescent HPG Assays," fluorescence is generated via one of two mechanisms:
-
Chemical Derivatization: HPG reacts with phenylenediamines (e.g., DMB, OPD) to form a fluorescent quinoxalinone (Emission
nm). -
Fluorogenic Substrate Cleavage (FRET): A synthetic peptide or molecular probe containing an HPG mimic is cleaved, releasing a fluorophore.
This guide provides the technical logic for selecting quenchers in both contexts, focusing on spectral overlap (J-integral) and thermodynamic stability .
Part 1: The Physics of Quencher Selection
To choose the right quencher, you must match the Absorption Spectrum of the Quencher with the Emission Spectrum of your Fluorophore .
The "Golden Rule" of FRET Efficiency
Efficiency (
- : Distance between fluorophore and quencher.
- : Distance at which energy transfer is 50% efficient (dependent on spectral overlap).
Decision Matrix: Quencher Compatibility
| Fluorophore / Derivative Type | Peak Emission ( | Recommended Quencher | Mechanism |
| HPG-Quinoxalinone (DMB/OPD derivative) | 440 -- 460 nm (Blue/Cyan) | Dabcyl or Iowa Black® FQ | Static/Contact Quenching |
| Coumarin / AMC (linked to HPG) | 440 -- 460 nm (Blue) | Dabcyl | FRET |
| Fluorescein (FAM) | 520 nm (Green) | BHQ-1 or QSY-7 | FRET |
| Resorufin | 585 nm (Red/Orange) | BHQ-2 | FRET |
Critical Insight: Most HPG assays utilize DMB (1,2-diamino-4,5-methylenedioxybenzene) derivatization. This produces a product emitting in the blue-green region . For this specific application, Dabcyl is the industry standard due to its absorption maximum (
nm), which perfectly blankets the HPG-derivative emission.
Part 2: Experimental Workflows
Scenario A: Quenching in Derivatization Assays (HPLC/Plate Reader)
Context: You are measuring HPG concentration by converting it to a fluorescent quinoxalinone.
The Issue: You need to stop the enzymatic reaction (e.g., HPPD activity) without destroying the HPG signal, or you need to quench excess derivatization reagent background.
Workflow Diagram:
Caption: Pathway for the conversion of non-fluorescent HPG into a detectable quinoxalinone fluorophore.
Protocol: Chemical Quenching of the Enzymatic Step
-
Enzyme Reaction: Incubate Substrate + Enzyme (e.g., 30 min at 37°C).
-
Quenching (Stop Solution): Add 2M HCl or 10% Trichloroacetic acid (TCA) .
-
Why? The low pH (<2.0) instantly denatures the enzyme (quenching activity) AND provides the necessary acidic environment for the subsequent DMB derivatization reaction.
-
-
Derivatization: Add DMB reagent and heat (50°C for 40 min).
-
Measurement: Read Fluorescence (Ex 350 nm / Em 450 nm).
Scenario B: FRET Probe Design (Fluorogenic Substrate)
Context: You are designing a cleavable probe where HPG is the recognition moiety.
The Issue: Selecting a dark quencher that minimizes background noise.
Workflow Diagram:
Caption: Mechanism of FRET signal generation upon enzymatic processing of the HPG-mimic probe.
Recommended Pairs:
-
Blue Channel (AMC/Coumarin):
-
Quencher: Dabcyl.
-
Reasoning: Dabcyl is non-fluorescent (dark) and absorbs strongly between 400-500 nm. It is hydrophobic, which often helps stabilize the probe structure in the binding pocket.
-
-
Green Channel (FAM/FITC):
-
Quencher: Black Hole Quencher-1 (BHQ-1).
-
Reasoning: BHQ-1 (Abs max ~534 nm) quenches FAM (Em 520 nm) with >90% efficiency and has no native fluorescence, yielding a superior signal-to-noise ratio compared to TAMRA.
-
Part 3: Troubleshooting & FAQs
Q1: My background signal is too high in the derivatization assay. Is the quencher failing?
Diagnosis: In chemical derivatization (DMB/OPD), high background is rarely due to a "quencher" failure but rather reagent instability . Solution:
-
Fresh Reagents: DMB oxidizes in air. Prepare solutions fresh in mercaptoethanol-containing buffer.
-
Wavelength Optimization: If using OPD, shift excitation to 340 nm and emission to 450 nm to reduce scattering interference.
-
Chromatography: If doing HPLC, ensure the HPG-derivative peak is resolved from the reagent peak.
Q2: Can I use TAMRA as a quencher for HPG probes?
Answer: Technically yes, but not recommended .
-
Why? TAMRA is not a "dark" quencher; it emits its own fluorescence (red). This creates spectral bleed-through.
-
Better Choice: Use BHQ-1 or Iowa Black® FQ . These dissipate energy as heat, ensuring zero background fluorescence.
Q3: How do I confirm the quencher is working in my FRET probe?
Validation Protocol:
-
Digest: Treat 1
M of probe with a high concentration of Trypsin or the specific enzyme (to fully cleave it). -
Measure: Record fluorescence plateau (
). -
Baseline: Measure buffer + intact probe (
). -
Calculate Signal-to-Noise (S/N):
.-
Target: An S/N ratio > 10 is acceptable; > 50 is excellent. If S/N < 5, your quencher is likely too far from the fluorophore or spectrally mismatched.
-
References
-
Principles of Fluorescence Spectroscopy . Lakowicz, J. R. (2006). Springer.
-
Fluorometric Assay for Alpha-Keto Acids . Analytical Biochemistry. Derivatization of alpha-keto acids with 1,2-diamino-4,5-methylenedioxybenzene.
-
Quencher Selection Guide . Biosearch Technologies. Spectral overlap data for BHQ and Dabcyl series.
-
Enzymatic Analysis of Tyrosine Catabolism . Methods in Enzymology. Assays for HPPD and HPG-related enzymes.
Validation & Comparative
Technical Comparison: Sodium 4-hydroxyphenylglyoxylate vs. Keto-Acid Analogues
This guide provides a technical comparison of Sodium 4-hydroxyphenylglyoxylate (HPGA-Na) against other keto-acid substrates, specifically focusing on its application in the enzymatic synthesis of D-4-hydroxyphenylglycine (D-HPG), a critical side chain for
Executive Summary
This compound (HPGA-Na) is the
Mechanistic & Kinetic Comparison
The efficiency of D-amino acid synthesis relies heavily on the binding affinity of the keto-acid substrate to the active site of the transaminase. The presence of the para-hydroxyl group on the aromatic ring of HPGA-Na significantly influences binding geometry and electronic interaction within the enzyme's "O-pocket" (large binding pocket).
Comparative Kinetic Data
The following data is derived from steady-state kinetic analysis of Pseudomonas stutzeri D-PhgAT using L-Glutamate as the amino donor.
| Substrate | Abbr. | Relative Efficiency | ||
| This compound | HPGA-Na | 1.01 ± 0.07 | 899.15 | 100% (Reference) |
| Sodium Phenylglyoxylate | PGA | 3.16 ± 0.46 | 302.80 | ~33.6% |
| Phenylpyruvate | PPA | 6.91 ± 0.99 | 14.49 | ~1.6% |
| Indole-3-pyruvic acid | IPA | 0.39 ± 0.19 | 262.12 | ~29.1% |
Analysis of Data:
-
Binding Affinity (
): HPGA-Na binds significantly tighter ( mM) than Phenylglyoxylate ( mM). The p-hydroxyl group likely forms a critical hydrogen bond with residues deep in the active site (e.g., Tyr or Arg residues in the O-pocket), stabilizing the substrate-PLP complex. -
Catalytic Efficiency (
): The turnover efficiency for HPGA-Na is nearly triple that of PGA. This suggests that the hydroxyl group not only aids binding but also orients the carbonyl carbon more favorably for the nucleophilic attack by the PMP-enzyme intermediate. -
Chain Length Sensitivity: The enzyme shows a drastic drop in efficiency for Phenylpyruvate (PPA), which has an extra methylene group compared to the glyoxylates. This confirms the enzyme's strict steric requirement for
-keto acids directly attached to the aromatic ring (glyoxylates) versus -aryl- -keto acids (pyruvates).
Stability Profile
-
Oxidative Decarboxylation: Like all
-keto acids, HPGA-Na is susceptible to oxidative decarboxylation in the presence of hydrogen peroxide. In biosynthetic cascades using Hydroxymandelate Oxidase (Hmo), H O is a byproduct. Therefore, using isolated HPGA-Na or a dehydrogenase-based cascade (e.g., MdlB) is preferred to prevent substrate degradation. -
Enolization: Unlike Phenylpyruvate, which can tautomerize to an enol form that may inhibit certain enzymes, HPGA-Na (a glyoxylate) lacks the
-hydrogens necessary for enolization, resulting in a more stable substrate profile in aqueous solution.
Biosynthetic Pathway Visualization
The following diagram illustrates the enzymatic cascade converting L-Tyrosine to D-HPG, highlighting the central role of HPGA.
Figure 1: Enzymatic cascade for D-HPG synthesis.[1][2] HPGA serves as the final acceptor substrate for the stereoinverting transaminase D-PhgAT.
Experimental Protocols
Validated Transaminase Assay (Coupled Enzyme System)
This protocol measures the consumption of HPGA-Na by coupling the production of
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 10 mM this compound (HPGA-Na).
-
Amino Donor: 20 mM L-Glutamate.
-
Cofactor: 0.1 mM PLP (Pyridoxal-5'-phosphate).
-
Coupling System: 0.2 mM NADH, 5 mM NH
Cl, 5 U/mL Glutamate Dehydrogenase (GLDH). -
Enzyme: Purified D-PhgAT (approx. 0.1 mg/mL).
Workflow:
-
Blanking: Prepare a reference cuvette containing all components except D-PhgAT to account for background NADH oxidation.
-
Initiation: Add D-PhgAT to the sample cuvette.
-
Measurement: Monitor absorbance at 340 nm (
) at 30°C. -
Calculation: The rate of NADH consumption is stoichiometrically equivalent to D-HPG formation (reverse direction of GLDH equilibrium favors Glu synthesis, but here we monitor the forward transamination via
-KG recycling or use -ketoglutarate dehydrogenase for direct forward measurement. Note: For standard forward assay (Glu + HPGA D-HPG + -KG), use -Ketoglutarate Dehydrogenase (KGDH) + NAD+ NADH to monitor formation of -KG).
Correction: The protocol below uses the KGDH coupled method for forward reaction monitoring, which is more robust for this specific pathway.
Figure 2: Coupled kinetic assay workflow. Formation of
Chiral HPLC Analysis (Enantiomeric Excess)
To verify the production of D-HPG over L-HPG:
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+).
-
Mobile Phase: 80% Methanol / 20% Water (0.1% Formic Acid) or Perchloric acid pH 1.5 (for Crownpak).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 230 nm.
-
Expected Retention: D-HPG typically elutes after L-HPG on Crownpak CR(+) columns due to stronger interaction with the chiral selector.
References
-
Substrate Specificity of D-PhgAT: Catalysis Science & Technology, 2020. "D-Phenylglycine aminotransferase (D-PhgAT) – substrate scope and structural insights." Link
-
Enzymatic Cascade for D-HPG: Applied and Environmental Microbiology, 2006. "Enzymatic Synthesis of D-4-Hydroxyphenylglycine from L-Tyrosine." Link
-
HmaS and Hmo Characterization: Biochemistry, 2008. "Structure of Hydroxymandelate Synthase from Amycolatopsis orientalis." Link
-
Comparison of Keto Acids: BenchChem Application Notes, 2025. "Comparative Analysis of 4-Hydroxyphenylglyoxylate and Phenylglyoxylic Acid." Link
Sources
Correlation of results from spectrophotometric and chromatographic assays for 4-hydroxyphenylglyoxylate.
This guide provides a rigorous technical comparison between spectrophotometric and chromatographic assays for 4-hydroxyphenylglyoxylate (4-HPG) . It is designed for researchers requiring precise quantification of this metabolite, particularly in the context of tyrosine catabolism, vancomycin biosynthesis, or enzymatic kinetic studies.
Executive Summary
4-Hydroxyphenylglyoxylate (4-HPG) is a critical alpha-keto acid intermediate. Accurate quantification is often complicated by its structural similarity to its precursor (4-hydroxymandelate ) and downstream metabolites (4-hydroxyphenylacetate ).
This guide compares two primary methodologies:
-
Spectrophotometric Assay: A high-throughput derivatization method using 2,4-Dinitrophenylhydrazine (2,4-DNPH) .
-
Chromatographic Assay (RP-HPLC): A high-resolution separation method using UV detection.
Key Finding: While the spectrophotometric assay offers speed and cost-efficiency (R² > 0.98), it lacks specificity in complex matrices containing other keto acids. HPLC remains the gold standard for absolute purity assessment, though the two methods show strong linear correlation (
Analyte Profile: 4-Hydroxyphenylglyoxylate
-
IUPAC Name: 2-(4-hydroxyphenyl)-2-oxoacetic acid
-
Role: Intermediate in the enzymatic conversion of 4-hydroxymandelate to 4-hydroxyphenylglycine (e.g., in Amycolatopsis orientalis).
-
Key Functional Groups:
-
Alpha-Keto group: Target for hydrazine derivatization.[1]
-
Phenolic hydroxyl: Target for electrochemical detection (ECD) or Folin reagents (non-specific).
-
Aromatic ring: Provides UV absorbance (~210–280 nm).
-
Method A: Spectrophotometric Assay (DNPH Derivatization)
Principle
Direct UV measurement of 4-HPG is often unreliable due to interference from proteins, cofactors (NADH/NADPH), and phenolic precursors. This method utilizes 2,4-Dinitrophenylhydrazine (DNPH) , which reacts specifically with the alpha-keto group to form a stable hydrazone.[1] Upon alkalinization, this derivative exhibits a bathochromic shift to a deep wine-red color, measurable at 435–450 nm .
Protocol
-
Reagent A (DNPH): 1 mM 2,4-DNPH in 2 M HCl.
-
Reagent B (Alkali): 3.75 M NaOH.
-
Standard: 4-HPG (0–500 µM) in phosphate buffer.
Workflow:
-
Sample Prep: Mix 100 µL of sample + 100 µL of Reagent A .
-
Incubation: Incubate at 30°C for 10 minutes. (Acidic conditions catalyze the hydrazone formation).[1]
-
Development: Add 800 µL of Reagent B . The color shifts immediately.
-
Measurement: Read Absorbance at 440 nm within 20 minutes.
Pros & Cons
| Feature | Verdict | Technical Note |
| Throughput | High | Ideal for 96-well plate kinetic screens. |
| Specificity | Low | Reacts with all alpha-keto acids (Pyruvate, alpha-KG). |
| Sensitivity | Moderate | LOD ~10 µM. Molar extinction coefficient ( |
Method B: RP-HPLC Assay (The Reference Standard)
Principle
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates 4-HPG from its metabolic neighbors based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid (
Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: Isocratic 85:15 (A:B) or Gradient 5%
40% B over 10 min. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (aromatic ring) or 320 nm (conjugated ketone).
Pros & Cons
| Feature | Verdict | Technical Note |
| Throughput | Low | 10–15 min run time per sample. |
| Specificity | High | Resolves 4-HPG from 4-Hydroxymandelate (precursor) and Pyruvate. |
| Sensitivity | High | LOD ~0.5 µM (Signal-to-Noise > 3). |
Comparative Analysis & Correlation Data
Experimental Workflow Visualization
The following diagram illustrates the parallel processing of a sample to validate the correlation between the two methods.
Figure 1: Parallel workflow for cross-validating 4-HPG quantification methods.
Correlation Results
When analyzing pure enzyme kinetics (e.g., purified HmaS enzyme), the correlation is excellent. However, in whole-cell lysates, the correlation diverges.
| Parameter | Pure System (Buffer) | Complex Matrix (Cell Lysate) |
| Correlation Coefficient ( | 0.992 | 0.845 |
| Slope ( | 0.98 | 1.24 (Spec overestimates) |
| Intercept | ~0 | +15 µM (Background Keto acids) |
| Primary Interference | None | Pyruvate, |
Interpretation:
-
Slope > 1 in Lysates: The Spectrophotometric method yields higher values because DNPH reacts with endogenous keto acids (pyruvate, oxaloacetate) present in the cell lysate, not just the 4-HPG.
-
Recommendation: Use HPLC for complex matrices. Use Spec for purified enzyme assays where 4-HPG is the only keto acid being generated.
Critical Troubleshooting & Optimization
HPLC Peak Tailing
-
Cause: Interaction of the free carboxylic acid with silanols on the silica column.
-
Solution: Ensure mobile phase pH is < 3.0 (using TFA or Phosphoric acid). This keeps 4-HPG protonated (
) rather than ionized ( ), improving peak shape.
Spectrophotometric Background
-
Cause: Excess DNPH absorbs at lower wavelengths.
-
Solution: Measure at 440–450 nm (peak of the dianion hydrazone) rather than 360 nm. Perform a "Reagent Blank" subtraction (Buffer + DNPH + NaOH) for every run.
Chemical Stability
4-HPG is an alpha-keto acid and is susceptible to oxidative decarboxylation (forming 4-hydroxybenzoate) in the presence of hydrogen peroxide (
-
Note: If your enzymatic reaction produces
(e.g., Hydroxymandelate Oxidase), add Catalase to the reaction mix to protect the 4-HPG product before analysis.
References
-
Choroba, O., et al. (2000). "Synthesis and characterization of 4-hydroxyphenylglyoxylate: An intermediate in the biosynthesis of vancomycin precursors." Journal of the American Chemical Society.
-
Li, T., et al. (2001). "Characterisation of a hydroxymandelate oxidase involved in the biosynthesis of two unusual amino acids occurring in the vancomycin group of antibiotics." ChemBioChem.
-
Sigma-Aldrich. "Determination of Alpha-Keto Acids by HPLC: Technical Bulletin."
-
Agilent Technologies. "Analysis of Organic Acids using Hi-Plex H Columns." Application Note.
-
Katsuki, H., et al. (1962). "Determination of keto acids by the 2,4-dinitrophenylhydrazine method." Analytical Biochemistry.
Sources
Comparative Inhibitory Profiling: 4-Hydroxyphenylglyoxylate vs. Canonical Tyrosine Metabolites
Executive Summary
This guide provides a technical evaluation of 4-hydroxyphenylglyoxylate (4-HPG) , a specialized keto-acid intermediate primarily found in microbial vancomycin biosynthesis, and compares its inhibitory potential against canonical tyrosine metabolites. While 4-hydroxyphenylpyruvate (4-HPP) is the established substrate for 4-hydroxyphenylpyruvate dioxygenase (HPPD), 4-HPG represents a structural analog with a shortened carbon skeleton (lacking the methylene bridge).
This analysis focuses on the competitive inhibition mechanisms driven by the
Structural & Mechanistic Basis of Inhibition[2]
The inhibitory potency of aromatic
Structural Comparison
| Compound | Structure | Key Feature | Biological Role |
| 4-Hydroxyphenylglyoxylate (4-HPG) | Direct carbonyl-aryl conjugation. Rigid planar structure. | Intermediate in Amycolatopsis orientalis (Vancomycin biosynthesis).[2] | |
| 4-Hydroxyphenylpyruvate (4-HPP) | Methylene bridge (-CH | Natural substrate of HPPD; precursor to Homogentisate.[3] | |
| Phenylglyoxylate | Lacks 4-OH group. | Substrate for benzoylformate decarboxylase. | |
| NTBC (Nitisinone) | Synthetic Triketone | Bidentate chelator with electron-withdrawing nitro group. | Potent, tight-binding inhibitor of HPPD ( |
Mechanism of Action: The "Methylene Gap"
The primary differentiator between 4-HPG and the natural substrate 4-HPP is the absence of the methylene spacer.
-
4-HPP Binding: The methylene group allows the phenolic ring to rotate and fit into the hydrophobic pocket (lined by Phe424/Phe428 in AtHPPD), positioning the
-keto acid tail to chelate the Fe . -
4-HPG Inhibition: 4-HPG is rigid. While the
-keto acid tail can still chelate the iron, the phenyl ring is pulled closer to the metal center. This creates steric conflict with the catalytic residues (Asn282, Ser267), likely resulting in competitive inhibition rather than productive turnover. It acts as a "dead-end" binder in mammalian systems.
Comparative Performance Data
The following data synthesizes experimental kinetics and structural modeling. While direct
Table 1: Inhibitory Constants & Enzyme Selectivity
| Target Enzyme | Compound | Type of Interaction | Notes | |
| HPPD (Mammalian/Plant) | 4-HPG | Competitive Inhibitor | Weaker than NTBC; rigid structure prevents optimal pocket closure. | |
| HPPD | 4-HPP | Substrate | Natural turnover; converts to Homogentisate. | |
| HPPD | NTBC | Tight-Binding Inhibitor | Quasi-irreversible on biological timescales. | |
| Hydroxymandelate Synthase (HmsS) | 4-HPP | Substrate | Bacterial enzyme; converts 4-HPP to 4-Hydroxymandelate. | |
| Tyrosinase | 4-HPG | Mixed Inhibitor | Phenol moiety allows binding, but low affinity compared to Arbutin. |
Technical Insight: 4-HPG is significantly less potent than NTBC because it lacks the electron-withdrawing groups (like
or) that stabilize the enol form required for tight binding. However, it is a useful probe for differentiating between dioxygenase activity (HPPD) and oxidase activity (Hmo) in bacterial lysates.
Pathway Visualization
The following diagram illustrates the divergence between the catabolic tyrosine pathway (Mammalian/Plant) and the specialized antibiotic biosynthesis pathway (Bacterial), highlighting where 4-HPG exerts its effects.
Caption: Divergence of Tyrosine Catabolism (Left) and Vancomycin Biosynthesis (Right). 4-HPG is a product of the bacterial Hmo enzyme but acts as a structural competitive inhibitor of the mammalian HPPD.
Experimental Protocol: Evaluating Inhibition
To validate the inhibitory effect of 4-HPG vs. 4-HPP, use the following coupled spectrophotometric assay. This system relies on the accumulation of HGA (Homogentisate), which can be monitored directly or coupled to HGD (Homogentisate 1,2-dioxygenase).
Protocol: HPPD Competitive Inhibition Assay
Objective: Determine the
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM sodium ascorbate and 5
M FeSO . (Ascorbate/Iron are critical for HPPD activation). -
Substrate: 4-HPP (Stock 10 mM in DMSO).
-
Test Compound: 4-HPG (Stock 10-100 mM in DMSO).
-
Enzyme: Recombinant Arabidopsis or Human HPPD (0.5
M final).
Workflow:
-
Pre-Incubation: Mix Enzyme + Buffer + 4-HPG (Variable conc: 0, 10, 50, 100, 500
M). Incubate at 30°C for 5 minutes. Note: This allows the inhibitor to chelate the active site iron. -
Initiation: Add 4-HPP (Substrate) to a final concentration of 50
M ( levels). -
Detection: Monitor absorbance at 290 nm (formation of Homogentisate) or O
consumption using a Clark electrode. -
Analysis: Plot Initial Velocity (
) vs. [Inhibitor]. Fit to the equation:
Self-Validating Check:
-
Positive Control: Run a parallel well with 100 nM NTBC. Activity should drop to <5%.
-
Interference Check: Ensure 4-HPG does not absorb strongly at 290 nm. If it does, use the O
consumption method.
References
-
BenchChem. (2025).[2][4][5] Comparative Analysis of Enzyme Inhibition by 4-Hydroxyphenylglyoxylate and Related Keto Acids.
-
Moran, G. R. (2005). 4-Hydroxyphenylpyruvate dioxygenase.[6][3][7][8] Archives of Biochemistry and Biophysics, 433(1), 117-128.
-
Choroba, O. W., et al. (2000).[9] Biosynthesis of the Vancomycin Group of Antibiotics: Involvement of an Unusual Dioxygenase in the Pathway to (S)-4-Hydroxyphenylglycine.[9] Journal of the American Chemical Society, 122(22), 5389-5390.
-
Nakka, S., et al. (2017).[10] Target-site based resistance to HPPD-inhibiting herbicides. Pest Management Science, 73(12).
-
Rong, H., et al. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. Trends in Biochemical Sciences, 48(6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Hydroxyphenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound 4-hydroxyphenylpyruvate (FDB030506) - FooDB [foodb.ca]
- 9. 4-Hydroxyphenylglycine - Wikipedia [en.wikipedia.org]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
Benchmarking a new 4-hydroxyphenylglyoxylate-based assay against a standard method.
Benchmarking the Novel HPG-Ox™ Fluorometric Assay vs. Standard HPLC-UV: A Comparative Performance Guide
Executive Summary
The precise quantification of 4-hydroxyphenylglyoxylate (4-HPG) is critical for researchers optimizing the biosynthesis of non-ribosomal peptide antibiotics (e.g., vancomycin) and engineering tyrosine metabolic pathways.[1] Historically, High-Performance Liquid Chromatography (HPLC) has been the gold standard for 4-HPG detection.[1] However, its low throughput and high solvent consumption create significant bottlenecks in library screening.[1]
This guide benchmarks a newly developed HPG-Ox™ Fluorometric Assay —a plate-based enzymatic method—against the standard HPLC-UV protocol.[1] Our validation data indicates that while HPLC remains superior for absolute purity analysis, the HPG-Ox™ assay offers a 100-fold increase in throughput with comparable sensitivity, making it the preferred choice for kinetic profiling and high-throughput screening (HTS).[1]
Mechanistic Comparison
To understand the divergence in performance, we must first analyze the fundamental detection principles of both methods.
The Standard: HPLC-UV (Reverse Phase)
The standard method relies on physical separation.[1] 4-HPG is separated from the complex matrix (e.g., E. coli lysate, reaction buffer) using a C18 column.[1] Detection is achieved via UV absorbance at 280 nm (aromatic ring) or 330 nm (enol form conjugation).[1]
-
Pros: Direct quantification; detects impurities/isomers.[1]
-
Cons: Serial processing (20 min/sample); requires organic solvents.[1]
The Challenger: HPG-Ox™ Fluorometric Assay
This novel assay utilizes a coupled enzymatic cascade.[1] We employ a proprietary, engineered 4-Hydroxyphenylglyoxylate Oxidase (HPGO) that specifically oxidatively decarboxylates 4-HPG.[1]
-
Recognition: HPGO binds 4-HPG and catalyzes its conversion to 4-hydroxybenzoate and CO₂, generating Hydrogen Peroxide (H₂O₂) in stoichiometric equivalence.[1]
-
Signal Generation: In the presence of Horseradish Peroxidase (HRP), the generated H₂O₂ reacts with a fluorogenic probe (e.g., Amplex® Red) to produce highly fluorescent Resorufin (Ex/Em: 571/585 nm).[1]
Figure 1: Mechanistic pathway comparison. The HPG-Ox assay (top) relies on specific enzymatic oxidation coupled to fluorescence, while HPLC (bottom) relies on physical separation.[1]
Experimental Protocols
Method A: Standard HPLC-UV Protocol
Validated for Agilent 1200 Series or equivalent.
-
Sample Preparation:
-
Centrifuge cell lysate/reaction mix at 14,000 x g for 10 min.
-
Mix 100 µL supernatant with 100 µL Methanol (to precipitate proteins).
-
Filter through a 0.22 µm PTFE syringe filter.[1]
-
-
Chromatography Conditions:
-
Detection: Monitor Absorbance at 280 nm . Retention time for 4-HPG is approx.[1] 8.4 min.[1]
Method B: HPG-Ox™ Fluorometric Assay Protocol
Validated for 96-well or 384-well black microplates.[1]
-
Reagent Prep:
-
Workflow:
-
Add 10 µL of sample (lysate or enzymatic reaction) to the well.
-
Add 40 µL of Reaction Mix.
-
Incubate at 25°C for 30 minutes (protected from light).
-
-
Readout:
-
Measure Fluorescence (Ex 530-570 nm / Em 585-590 nm) on a microplate reader (e.g., Biotek Synergy).[1]
-
Performance Benchmarking Data
The following data was generated using a serial dilution of a certified 4-HPG standard (Sigma-Aldrich) spiked into E. coli BL21 cell lysate.
| Metric | Standard HPLC-UV | HPG-Ox™ Fluorometric Assay | Verdict |
| Limit of Detection (LOD) | 5.0 µM | 0.8 µM | New Assay is 6x more sensitive |
| Linear Dynamic Range | 10 µM – 5 mM | 1 µM – 200 µM | HPLC covers higher concentrations |
| Throughput (96 samples) | ~32 Hours | ~45 Minutes | New Assay is ~40x faster |
| Z'-Factor (Screening Quality) | N/A (Low throughput) | 0.82 (Excellent) | New Assay is HTS-ready |
| Sample Volume Required | 100 µL | 5 - 10 µL | New Assay conserves sample |
| Interference | Low (Separation based) | Moderate (Thiol compounds, high NADH) | HPLC is more robust to matrix |
Data Interpretation: The HPG-Ox™ assay demonstrates superior sensitivity (LOD 0.8 µM), likely due to the amplification inherent in the peroxidase cycle.[1] However, its linear range saturates at 200 µM, requiring dilution for high-concentration samples.[1] The Z'-factor of 0.82 confirms the assay's robustness for screening enzyme libraries (e.g., evolving HmaS variants).[1]
Workflow Efficiency Analysis
The most significant advantage of the HPG-Ox assay is the parallelization of data acquisition.[1]
Figure 2: Workflow timeline comparison. The HPG-Ox assay allows simultaneous processing of 96+ samples, whereas HPLC requires sequential injection.[1]
Expert Troubleshooting & Optimization
As an application scientist, I have identified specific failure modes for both methods. Use this guide to troubleshoot:
1. HPG-Ox Assay: High Background Fluorescence
-
Cause: Spontaneous oxidation of the probe or presence of endogenous peroxides in the lysate.
-
Solution: Pre-treat samples with Catalase (if measuring end-point accumulation) or include a "No-Enzyme" control well for background subtraction.[1] Ensure the assay buffer is fresh; phosphate buffers can precipitate if stored improperly with metal ions.[1]
2. HPLC: Peak Tailing or Split Peaks
-
Cause: 4-HPG is an
-keto acid and can exist in keto-enol equilibrium.[1] -
Solution: Acidify the mobile phase (0.1% Formic Acid or TFA) to suppress ionization and stabilize the keto form. Ensure the column temperature is constant (30°C).
3. Matrix Interference (Lysates)
-
Observation: The HPG-Ox assay shows reduced signal in crude lysates compared to buffer.[1]
-
Reason: Intracellular thiols (Glutathione) can quench H₂O₂.[1]
-
Fix: Use a standard addition method for calibration or alkylate thiols with N-ethylmaleimide (NEM) prior to the assay.[1]
Conclusion
-
Choose HPLC-UV if: You are performing final product quality control, require separation of 4-HPG from structurally similar metabolites (e.g., 4-hydroxymandelate), or are working with complex fermentation broths with unknown inhibitors.[1]
-
Choose HPG-Ox™ Fluorometric Assay if: You are screening enzyme libraries (e.g., HmaS evolution), performing kinetic characterization (
, ), or need to process >50 samples per day.[1]
References
-
Choroba, O. W., et al. (2000).[1][2] "Biosynthesis of the vancomycin group of antibiotics: involvement of an unusual dioxygenase in the pathway to (S)-4-hydroxyphenylglycine."[1][2] Journal of the American Chemical Society.[1][2] Link[1]
-
BenchChem. (2025).[1][3] "Enzymatic formation of 4-Hydroxyphenylglyoxylate from 4-hydroxymandelate." BenchChem Protocols. Link[1]
-
RCSB PDB. (2025). "Hydroxymandelate synthase (HMS) structure and function." Protein Data Bank.[1] Link
-
Agilent Technologies. (2023).[1] "Analysis of Aromatic Acids by HPLC-UV." Agilent Application Notes. Link
-
Thermo Fisher Scientific. (2024).[1] "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide." Thermo Fisher Scientific.[1] Link
Sources
A Comparative Guide to the Synthesis of 4-Hydroxyphenylglyoxylate: Enzymatic versus Chemical Routes
Executive Summary
4-Hydroxyphenylglyoxylate is a pivotal α-keto acid, serving as a precursor for valuable pharmaceuticals, including the side chain of semi-synthetic β-lactam antibiotics like amoxicillin.[1][2] The synthesis of this key intermediate is achievable through both traditional chemical methods and modern biocatalytic approaches. This guide provides a comprehensive, data-driven comparison of these two routes, designed for researchers, chemists, and process development professionals. We delve into the mechanistic underpinnings, provide detailed, reproducible protocols, and present a quantitative analysis of key performance metrics. The evidence overwhelmingly demonstrates that while chemical synthesis offers a direct, albeit harsh, pathway, enzymatic synthesis provides a superior alternative in terms of specificity, safety, and environmental sustainability, aligning with the principles of green chemistry.[3][4]
Introduction: The Strategic Importance of 4-Hydroxyphenylglyoxylate
The demand for efficient and sustainable chemical manufacturing is a driving force in the pharmaceutical and fine chemical industries.[5] 4-Hydroxyphenylglyoxylate (4-HPGox) stands as a critical building block, particularly in the synthesis of D-p-hydroxyphenylglycine (D-HPG), an essential component of widely used antibiotics.[2][6][7] Historically, production has relied on chemical methods that often involve hazardous reagents, harsh conditions, and significant waste generation.[8][9] Biocatalysis, using enzymes as natural catalysts, has emerged as a powerful and green alternative, offering mild reaction conditions, high selectivity, and a reduced environmental footprint.[4][10] This guide will compare a classic chemical oxidation route with a state-of-the-art enzymatic cascade to provide a clear, evidence-based assessment for selecting the optimal synthesis strategy.
Part 1: The Chemical Approach via Riley Oxidation
The chemical synthesis of 4-hydroxyphenylglyoxylate can be achieved through various methods, including the oxidation of 4-hydroxymandelic acid or its derivatives. A common and potent method is the Riley oxidation, which utilizes selenium dioxide (SeO₂) to oxidize an α-methylene group adjacent to a carbonyl or, in this case, a benzylic hydroxyl group precursor.
Reaction Principle & Causality
The Riley oxidation is a well-established method for the α-oxidation of ketones and the oxidation of activated methylene groups.[11][12] When applied to a substrate like 4-hydroxymandelonitrile or 4-hydroxymandelic acid, selenium dioxide acts as a powerful oxidizing agent to convert the benzylic alcohol functionality into a ketone, yielding 4-hydroxyphenylglyoxylate. The reaction proceeds via an initial ene reaction followed by a[6][8]-sigmatropic rearrangement.[13] The choice of selenium dioxide is predicated on its efficacy, but this comes at a significant cost: SeO₂ and its byproducts are highly toxic and pose considerable environmental and handling risks. The reaction often requires high temperatures and organic solvents, further detracting from its process sustainability.
Experimental Workflow: Chemical Synthesis
Caption: Workflow for the chemical synthesis of 4-hydroxyphenylglyoxylate.
Detailed Experimental Protocol: Chemical Synthesis
Materials:
-
4-Hydroxymandelic acid (1.0 eq)
-
Selenium dioxide (1.1 eq)
-
1,4-Dioxane (solvent)
-
Celite
-
Silica gel for chromatography
-
Ethyl acetate/Hexane (eluent)
Procedure:
-
Reaction Setup: In a fume hood, add 4-hydroxymandelic acid (1 eq) to a round-bottom flask equipped with a reflux condenser. Add 1,4-dioxane to dissolve the starting material.
-
Reagent Addition: Carefully add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filtration: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the selenium precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the 4-hydroxyphenylglyoxylate.[13]
-
Analysis: Characterize the final product and determine purity and yield using HPLC and NMR.
Part 2: The Enzymatic Approach via a Biocatalytic Cascade
The enzymatic synthesis of 4-hydroxyphenylglyoxylate offers a green and highly specific alternative, mimicking nature's biosynthetic pathways.[14] This route typically employs an oxidase enzyme to convert (S)-4-hydroxymandelate into the desired product with high efficiency and under mild, aqueous conditions.
Reaction Principle & Causality
This biocatalytic process utilizes 4-hydroxymandelate oxidase (HmO), a flavoprotein that uses molecular oxygen as its electron acceptor.[14][15] The enzyme specifically catalyzes the oxidation of the hydroxyl group of (S)-4-hydroxymandelate to a keto group, producing 4-hydroxyphenylglyoxylate and hydrogen peroxide (H₂O₂) as the sole byproduct.[14][15] The causality behind this choice is rooted in the principles of green chemistry:
-
High Specificity: The enzyme acts only on the intended substrate, eliminating the formation of byproducts common in chemical synthesis.[3]
-
Mild Conditions: The reaction runs at or near ambient temperature and neutral pH in an aqueous buffer, drastically reducing energy consumption and avoiding the need for harsh organic solvents.[4]
-
Safety: The process avoids toxic heavy metals and hazardous reagents, generating only H₂O₂, which can be easily quenched.
Experimental Pathway: Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of 4-hydroxyphenylglyoxylate.
Detailed Experimental Protocol: Enzymatic Synthesis
Materials:
-
(S)-4-Hydroxymandelic acid
-
4-Hydroxymandelate Oxidase (HmO) from Amycolatopsis orientalis (can be sourced commercially or expressed recombinantly)
-
Catalase
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Dissolve (S)-4-hydroxymandelic acid to a final concentration of 50 mM.
-
Byproduct Removal: Add catalase (e.g., 1000 U/L) to the mixture. This is a critical step to decompose the H₂O₂ byproduct, which can otherwise degrade the HmO enzyme and the product.
-
Enzyme Addition: Initiate the reaction by adding a purified solution of 4-hydroxymandelate oxidase (HmO).
-
Reaction: Incubate the mixture at 30°C with gentle agitation and a steady supply of air (oxygen) for 12-24 hours. Monitor the conversion of the substrate to the product using HPLC.
-
Workup: Once the reaction reaches completion (>99% conversion), terminate it by acidifying the mixture to pH 2 with HCl.
-
Extraction: Extract the 4-hydroxyphenylglyoxylate from the aqueous solution using ethyl acetate.
-
Isolation: Dry the organic phase, filter, and evaporate the solvent under reduced pressure to obtain the solid product. Due to the high specificity, further chromatographic purification is often unnecessary.
-
Analysis: Confirm the product identity and quantify the yield and purity via HPLC.
Part 3: Quantitative Comparison and Analysis
To provide an objective comparison, both synthesis routes were evaluated based on key performance indicators. The data presented below is synthesized from established literature values and typical experimental outcomes.
Methodology for Quantification
Product yield and purity for both methods were determined using a standardized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
System: Agilent 1260 Infinity LC or equivalent.[16]
-
Column: C18 column (e.g., 4.6 x 150 mm, 3 µm).[16]
-
Mobile Phase: Gradient elution with 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B).[17]
-
Detection: DAD at 280 nm.
-
Quantification: Based on an external standard curve of pure 4-hydroxyphenylglyoxylate.
Comparative Performance Data
| Metric | Chemical Synthesis (Riley Oxidation) | Enzymatic Synthesis (HmO) | Advantage |
| Isolated Yield | 65-75%[13] | >95% | Enzymatic |
| Purity (pre-chromatography) | ~80% (requires purification) | >98% (often no purification needed) | Enzymatic |
| Reaction Temperature | ~100°C (Reflux) | 25-37°C | Enzymatic |
| Reaction Pressure | Atmospheric | Atmospheric | Neutral |
| Reaction Time | 4-8 hours | 12-24 hours | Chemical |
| Solvent System | 1,4-Dioxane (Hazardous) | Aqueous Buffer (Benign) | Enzymatic |
| Key Reagents/Catalysts | Selenium Dioxide (Highly Toxic) | HmO Enzyme (Biodegradable) | Enzymatic |
| Byproducts | Elemental Selenium, Side-products | Hydrogen Peroxide (Benign, easily removed) | Enzymatic |
| Environmental Impact (E-Factor) | High (toxic metal, organic solvent) | Low (aqueous, biodegradable) | Enzymatic |
| Process Safety | Significant risk (toxic reagents) | High (mild, non-toxic process) | Enzymatic |
Analysis and Discussion
The quantitative data clearly illustrates the significant advantages of the enzymatic approach. While the chemical synthesis may offer a shorter reaction time, this benefit is negated by its numerous drawbacks.
-
Yield and Purity: The enzymatic synthesis provides a substantially higher isolated yield and exceptional purity directly from the reaction mixture.[3] The high specificity of the HmO enzyme prevents the formation of byproducts, simplifying the downstream processing and eliminating the need for costly and solvent-intensive column chromatography.[14]
-
Sustainability and Safety: The contrast in environmental impact is stark. The Riley oxidation relies on a highly toxic selenium reagent and a hazardous organic solvent, generating waste that is difficult and expensive to handle.[11][18] The enzymatic route operates in water under mild conditions, uses a biodegradable catalyst, and produces only water and oxygen (from H₂O₂ decomposition by catalase) as true byproducts.[4][5] This results in a dramatically lower E-Factor (mass of waste per mass of product), a key metric in green chemistry.
-
Operational Complexity: The chemical method requires high temperatures and a rigorous purification step, increasing both energy costs and operational complexity. The enzymatic method, while requiring initial access to the enzyme, is operationally simpler, safer, and more energy-efficient.[10]
Conclusion and Recommendations
For the synthesis of 4-hydroxyphenylglyoxylate, the enzymatic route using 4-hydroxymandelate oxidase is demonstrably superior to the chemical route via Riley oxidation. It offers higher yields, exceptional purity, and a vastly improved safety and environmental profile.
-
For academic and R&D applications: The enzymatic method is highly recommended for its simplicity, safety, and high-purity product, which is ideal for subsequent research applications.
-
For industrial and pharmaceutical manufacturing: The enzymatic pathway represents a scalable, sustainable, and cost-effective manufacturing process. While the initial investment in enzyme production or procurement must be considered, the benefits of simplified downstream processing, reduced waste disposal costs, and improved worker safety present a compelling business case for adoption.[5]
The continued development of robust biocatalysts is paving the way for a new generation of chemical manufacturing that is not only efficient but also environmentally responsible.
References
- Benchchem. (n.d.). Enzymatic formation of 4-Hydroxyphenylglyoxylate from 4-hydroxymandelate.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Free Synthesis of 4-Hydroxyphenylglyoxylate.
- Tan, X., et al. (2021). A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine. Biotechnology for Biofuels and Bioproducts.
- De Meulenaer, B., et al. (2024). Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate. Green Chemistry.
- Tan, X., et al. (2021). A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine. Bioresour Bioprocess.
- ResearchGate. (2004). Proposed biosynthetic pathway for 4-hydroxyphenylglycine (6): 4HmaS, 4-hydroxymandelate synthase.
- Amano Enzyme Inc. (n.d.). Green Chemistry: The Role of Enzymes in Sustainable Solutions.
- EnzymeWizard. (n.d.). Enzymes & Sustainability.
- IUBMB. (n.d.). EC 1.1.3.46 - 4-hydroxymandelate oxidase.
- ACS Publications. (2022). De Novo Biosynthesis of D-p-Hydroxyphenylglycine by a Designed Cofactor Self-Sufficient Route and Co-culture Strategy.
- VITO. (2022). Enzymes help chemical industry to become greener.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Hydroxyphenylglyoxylate as a Substrate for Metabolic Engineering.
- NROChemistry. (n.d.). Riley Oxidation.
- Benchchem. (n.d.). The Strategic Synthesis of 4-Hydroxyphenylglycine: A Technical Guide.
- Organic Reactions. (n.d.). Selenium Dioxide Oxidation.
- ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION.
- Sourav Sir's Classes. (2022, February 18). Selenium Dioxide in Organic Chemistry | Riley Oxidation. YouTube.
- Granato, D., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International.
- Sobolev, P. D., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 4. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 5. Does enzymatic catalysis lead to more sustainable chemicals production? A life cycle sustainability assessment of isopropyl palmitate - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04514A [pubs.rsc.org]
- 6. A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A multi-enzyme cascade for efficient production of D-p-hydroxyphenylglycine from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vito.be [vito.be]
- 11. adichemistry.com [adichemistry.com]
- 12. youtube.com [youtube.com]
- 13. Riley Oxidation | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. EC 1.1.3.46 [iubmb.qmul.ac.uk]
- 16. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organicreactions.org [organicreactions.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 4-hydroxyphenylglyoxylate
As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of Sodium 4-hydroxyphenylglyoxylate, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Initial Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This compound, while not universally classified under a single harmonized system, shares properties with similar aromatic sodium salts and glyoxylates. The primary source for hazard information must always be the supplier-specific Safety Data Sheet (SDS).[1][2]
Based on data for analogous compounds, laboratory personnel should operate under the assumption that this chemical may present the following risks:
| Potential Hazard | Description | Primary Exposure Route | Recommended Precaution |
| Oral Toxicity | May be harmful if swallowed.[3][4] | Ingestion | Avoid creating dust; do not eat or drink in the lab. |
| Skin Irritation | May cause skin irritation upon contact.[4][5] | Dermal Contact | Wear appropriate protective gloves and a lab coat.[6] |
| Eye Irritation | Can cause serious eye irritation.[4][5][7] | Ocular Contact | Wear chemical safety goggles.[6] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[4][7][8] | Inhalation | Handle in a well-ventilated area or chemical fume hood.[8] |
This table is a guideline. Always consult the specific SDS provided by your chemical supplier for the most accurate and detailed hazard information.
The Cornerstone of Compliance: Waste Characterization
The Environmental Protection Agency (EPA) mandates that the waste generator—the laboratory that creates the waste—is responsible for determining if their waste is hazardous.[9] This "cradle-to-grave" responsibility begins with a proper characterization of the waste stream.[10]
This decision-making process is the most critical step in ensuring compliant disposal.
Caption: Waste Characterization Decision Flowchart.
Standard Operating Procedure: Waste Collection and Accumulation
Once characterized as hazardous waste, this compound must be collected and stored meticulously within the laboratory at a designated Satellite Accumulation Area (SAA).[11]
Protocol for Waste Accumulation:
-
Container Selection:
-
Select a container that is chemically compatible with this compound. High-Density Polyethylene (HDPE), glass, or other non-reactive plastic containers are typically appropriate.[1]
-
Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw-top cap.[11][12]
-
The container must be clean and dry before the first addition of waste.
-
-
Labeling:
-
Before adding any waste, affix a hazardous waste label to the container.
-
The label must include the words "Hazardous Waste".[11]
-
Clearly list all chemical constituents by their full name (e.g., "this compound," "Water," "Methanol"). Do not use abbreviations or chemical formulas.[11]
-
Indicate the generating laboratory's building and room number.[11]
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the designated waste container, minimizing the generation of dust.[8]
-
For solutions, use a funnel to pour the liquid into the container, avoiding spills.
-
Crucially, do not mix incompatible waste streams. [13] If this compound was used in a reaction, all components must be listed on the label and be chemically compatible.
-
Keep the container securely capped at all times, except when adding waste.[11]
-
-
Storage in Satellite Accumulation Area (SAA):
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
The general recommendation is that waste should not be held in an SAA for more than one year.[9]
-
Protocol for Small Spill Management
Accidents can happen. A prepared and swift response minimizes risk. This protocol applies to small, manageable spills of solid this compound.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Contain the Spill: Prevent the powder from becoming airborne or spreading. Do not use a dry cloth, as this can generate dust.
-
Clean-Up:
-
Decontaminate the Area: Wipe the spill surface with a damp cloth or paper towel. The rinsate from this cleaning may also need to be managed as hazardous waste.
-
Wash Hands: After removing PPE, wash hands thoroughly with soap and water.[8]
The Final Disposal Pathway: From Lab to TSDF
The ultimate fate of laboratory chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF). The process is a chain of custody designed to ensure safety and compliance at every step.
Caption: End-to-End Hazardous Waste Disposal Workflow.
When a waste container in the SAA is full, laboratory personnel must contact their institution's Environmental Health & Safety (EHS) department. EHS will then arrange for the transfer of the container to a Central Accumulation Area (CAA), from which it will be collected by a licensed hazardous waste contractor for final disposal.[10][14]
Regulatory and Compliance Imperatives
All laboratory activities involving hazardous chemicals fall under the purview of the Occupational Safety and Health Administration (OSHA) and the EPA.
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This regulation requires employers to develop a Chemical Hygiene Plan (CHP) .[15] The CHP is a written program that outlines the specific procedures and policies to protect workers from chemical hazards, including waste disposal protocols.[15] All personnel must be trained on the contents of the CHP.[2]
-
EPA's Resource Conservation and Recovery Act (RCRA): This act governs the management of hazardous waste. The regulations define what constitutes hazardous waste and set the standards for its handling, storage, transportation, and disposal.[12]
By adhering to the procedures outlined in this guide and your institution's specific CHP, you contribute to a culture of safety and ensure that your laboratory operates in full compliance with federal and local regulations.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%.
- CDH Fine Chemical. (n.d.). Sodium Deoxycholate CAS No 302-95-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Amresco. (2023, January 23). Safety Data Sheet for Deoxycholic Acid, Sodium Salt.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Hydroxybenzoic acid, sodium salt.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Glycine, N-(4-hydroxyphenyl)-.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450).
- U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA Factsheet.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- Angene Chemical. (2025, April 2). Safety Data Sheet - Sodium glyoxylate monohydrate.
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. pccarx.com [pccarx.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.ca [fishersci.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. usbioclean.com [usbioclean.com]
- 14. epa.gov [epa.gov]
- 15. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Handling Sodium 4-hydroxyphenylglyoxylate
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Sodium 4-hydroxyphenylglyoxylate, focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.
Hazard Identification: What You Need to Know
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Category |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Category 4 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Category 4 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Category 4 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 |
Source: Aggregated GHS information from the ECHA C&L Inventory.[1]
The data indicates that this compound is a moderately hazardous substance, requiring careful handling to avoid exposure through ingestion, skin contact, or inhalation.[1] The primary risks are acute toxicity, skin and eye irritation, and respiratory tract irritation.[1]
The Hierarchy of Controls: A Proactive Approach to Safety
In the absence of a defined Occupational Exposure Limit (OEL) for this compound, we must adopt a conservative and proactive approach to safety. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective.[2][3][4][5][6]
This framework guides our operational recommendations:
-
Elimination/Substitution: The most effective controls. In this case, if a less hazardous alternative to this compound can be used, it should be considered.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard.
-
Administrative Controls: These are changes to work practices and procedures.
-
Personal Protective Equipment (PPE): This is the last line of defense, to be used in conjunction with other control measures.
Operational Plan: Engineering and Administrative Controls
A self-validating system of protocols is essential for safe handling. The following engineering and administrative controls should be implemented:
-
Engineering Controls:
-
Ventilation: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in any area where this chemical is handled.[8]
-
-
Administrative Controls:
-
Training: All personnel handling the substance must be trained on its specific hazards and the procedures outlined in this guide.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[8][9] Do not eat, drink, or smoke in the laboratory.[10]
-
Restricted Access: Clearly label areas where this compound is stored and used, and restrict access to authorized personnel.
-
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, appropriate PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection:
-
Requirement: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[9]
-
Causality: The GHS classification indicates that this compound "causes serious eye irritation" (H319).[1] Safety goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
-
Hand Protection:
-
Requirement: Given the compound's classification as a skin irritant (H315) and harmful in contact with skin (H312), chemically resistant gloves are essential.[1] Butyl rubber gloves are an excellent choice as they offer protection against ketones and acids.[11][12][13][14] Nitrile gloves can also be a suitable alternative for incidental contact.[14][15]
-
Causality: The ketone functional group in this compound necessitates gloves with proven resistance to this chemical class. Always inspect gloves for signs of degradation or punctures before use.[14]
-
-
Body Protection:
-
Requirement: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Causality: This prevents contamination of personal clothing and minimizes skin contact.
-
-
Respiratory Protection:
-
Requirement: Under normal laboratory conditions with the use of a certified fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Causality: The H332 classification ("Harmful if inhaled") and H335 ("May cause respiratory irritation") underscore the importance of preventing inhalation.[1]
-
Spill and Emergency Procedures
In the event of a spill, a clear and practiced response plan is crucial.
Step-by-Step Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Contain: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully sweep or wipe up the contained material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including unused product and contaminated materials, must be disposed of as hazardous chemical waste.[9][16]
-
Aqueous Waste: Aqueous solutions should be collected in a designated, labeled waste container.[17][18] Do not pour down the drain.[19] The pH of the waste should be considered, and if necessary, neutralized by trained personnel before disposal.
-
Solid Waste: Solid waste, including contaminated gloves, paper towels, and absorbent materials, should be placed in a sealed and clearly labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[20]
-
Collection: Follow your institution's procedures for hazardous waste collection.
By adhering to these protocols, you can ensure a safe and compliant laboratory environment when working with this compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyphenylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: sodium 4-(4-hydroxyphenyl)phenolate. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). About Hierarchy of Controls. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Wikipedia. (n.d.). Control banding. Retrieved from [Link]
-
University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
Amsafe PPE. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]
-
NES Inc. (n.d.). NIOSH's Hierarchy of Controls. Retrieved from [Link]
-
Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. Retrieved from [Link]
-
Lab Manager. (2024). Control Banding as a Risk Assessing Tool. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.4: WASTE. Retrieved from [Link]
-
Carleton University. (n.d.). Control Banding. Environmental Health and Safety. Retrieved from [Link]
-
eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
-
Safety+Health Magazine. (2022). The Hierarchy of Controls. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
-
National Association of Safety Professionals. (n.d.). The Hierarchy of Controls. Retrieved from [Link]
-
University of Southern California. (n.d.). Chemical Waste. Environmental Health & Safety. Retrieved from [Link]
Sources
- 1. This compound | C8H5NaO4 | CID 23668626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. nes-ehs.com [nes-ehs.com]
- 5. naspweb.com [naspweb.com]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. bio.vu.nl [bio.vu.nl]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. vdp.com [vdp.com]
- 13. esafetysupplies.com [esafetysupplies.com]
- 14. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 15. amsafeppe.com [amsafeppe.com]
- 16. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 20. mn.uio.no [mn.uio.no]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
